molecular formula C4H9NaS B2364661 Sodium 2-methyl-2-propanethiolate CAS No. 29364-29-2

Sodium 2-methyl-2-propanethiolate

Cat. No.: B2364661
CAS No.: 29364-29-2
M. Wt: 112.17
InChI Key: TUZFIWBNGKNFPW-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-propanethiolate is a useful research compound. Its molecular formula is C4H9NaS and its molecular weight is 112.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-methylpropane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZFIWBNGKNFPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29364-29-2
Record name Sodium 2-methyl-2-propanethiolate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is an organosulfur compound with the chemical formula C4H9NaS.[1] It is a salt composed of a sodium cation (Na+) and a tert-butylthiolate anion ((CH3)3CS-). This compound is a strong nucleophile and a versatile reagent in organic synthesis, particularly in the formation of thioethers through nucleophilic substitution reactions.[2] Its utility in the synthesis of complex molecules makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its reactive mechanism.

Core Physical Properties

PropertyValueSource(s)
Molecular Formula C4H9NaS[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 29364-29-2[1]
Appearance White to off-white crystalline solid, powder, crystals, or chunks[3]
Melting Point Data not well-documented; expected to be high due to its ionic nature.[2]
Boiling Point Data not available; likely decomposes at high temperatures.[4][5]
Solubility Highly soluble in water.[2]
Purity (Technical Grade) ≥88% or 90%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521).[2]

Materials:

  • 2-methyl-2-propanethiol

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is placed under an inert atmosphere of argon or nitrogen.[6]

  • 2-methyl-2-propanethiol is added dropwise to the stirred sodium hydroxide solution at room temperature.[6]

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • The resulting solution contains this compound. For isolation, the water can be removed under reduced pressure. The solid product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted thiol and then dried under vacuum.

Synthesis of a Thioether via Nucleophilic Substitution (SN2 Reaction)

This compound is an excellent nucleophile for the synthesis of thioethers from alkyl halides. The following is a general procedure.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as DMF.

  • To this solution, add the alkyl halide dropwise at room temperature with stirring.

  • After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioether.

  • The product can be further purified by distillation or column chromatography.

Visualizations

Nucleophilic Substitution (SN2) Reaction Workflow

The following diagram illustrates the workflow for the synthesis of a thioether using this compound in an SN2 reaction.

SN2_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification NaStertBu This compound Mixing Mixing and Heating NaStertBu->Mixing AlkylHalide Alkyl Halide (e.g., CH3I) AlkylHalide->Mixing Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Mixing Quenching Quenching with Water Mixing->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification Drying->Purification Product Pure Thioether Purification->Product

Caption: Workflow for thioether synthesis via an SN2 reaction.

Mechanism of SN2 Reaction

The following diagram illustrates the mechanism of the SN2 reaction between this compound and an alkyl halide.

SN2_Mechanism cluster_legend Legend Reactants ((CH3)3CS)-Na+  +  CH3-X TransitionState [(CH3)3CS···CH3···X]⁻ Na+ Reactants->TransitionState Backside Attack Products (CH3)3CS-CH3  +  Na+X⁻ TransitionState->Products Inversion of Stereochemistry Nu Nu⁻ = ((CH3)3CS)⁻ (Nucleophile) E E-X = CH3-X (Electrophile) LG X = Leaving Group (e.g., I, Br, Cl)

References

"synthesis of Sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol, also known as tert-butanethiol. This document details the primary synthetic routes, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, an organosulfur compound, serves as a versatile reagent in organic synthesis. Its strong nucleophilicity makes it valuable in various chemical transformations. This guide focuses on its preparation from 2-methyl-2-propanethiol, outlining the most common and effective methods.

Synthetic Pathways

The synthesis of this compound from 2-methyl-2-propanethiol is primarily achieved through two straightforward and efficient methods:

  • Method A: Direct Neutralization with Sodium Hydroxide (B78521). This method involves the acid-base reaction between the weakly acidic thiol and a strong base, sodium hydroxide, to form the corresponding sodium salt and water.[1]

  • Method B: Reaction with Sodium Metal. This redox reaction involves the reaction of the thiol with sodium metal, resulting in the formation of the sodium thiolate and hydrogen gas.[1]

The choice of method may depend on the desired purity, scale of the reaction, and available reagents and equipment.

Experimental Protocols

Method A: Synthesis via Direct Neutralization with Sodium Hydroxide

This protocol describes the preparation of this compound through the neutralization of 2-methyl-2-propanethiol with sodium hydroxide.

Materials:

  • 2-Methyl-2-propanethiol ((CH₃)₃CSH)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran (B95107) [THF])

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, depending on the solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of sodium hydroxide in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 2-methyl-2-propanethiol to the stirred sodium hydroxide solution via a dropping funnel. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Method B: Synthesis via Reaction with Sodium Metal

This protocol details the synthesis of this compound using sodium metal. Caution: This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 2-Methyl-2-propanethiol ((CH₃)₃CSH)

  • Sodium metal (Na)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran [THF])

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas outlet (bubbler), place freshly cut sodium metal in the chosen anhydrous solvent under an inert atmosphere.

  • Slowly add a solution of 2-methyl-2-propanethiol in the same anhydrous solvent to the stirred sodium suspension.

  • The reaction will proceed with the evolution of hydrogen gas. The rate of addition should be controlled to maintain a steady evolution of gas.

  • After the addition is complete and the evolution of hydrogen has ceased, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the sodium has reacted.

  • The resulting suspension contains the this compound. The product can be isolated by filtration or by removing the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Methyl-2-propanethiol
PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
Boiling Point 62-65 °C
Melting Point -0.5 °C
Density 0.800 g/mL at 25 °C
Refractive Index n20/D 1.423
Flash Point -26 °C
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₄H₉NaS
Molecular Weight 112.17 g/mol [2]
Appearance White to off-white crystalline powder
Purity (Technical Grade) ≥88% or ≥90%[1][3]
Solubility Soluble in water

Mandatory Visualizations

Synthesis_Pathway cluster_methodA Method A: Direct Neutralization cluster_methodB Method B: Reaction with Metal 2-Methyl-2-propanethiol 2-Methyl-2-propanethiol Sodium_2_methyl_2_propanethiolate Sodium_2_methyl_2_propanethiolate 2-Methyl-2-propanethiol->Sodium_2_methyl_2_propanethiolate + NaOH 2-Methyl-2-propanethiol->Sodium_2_methyl_2_propanethiolate + Na Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Sodium_2_methyl_2_propanethiolate Sodium_Metal Sodium_Metal Sodium_Metal->Sodium_2_methyl_2_propanethiolate Water Water Sodium_2_methyl_2_propanethiolate->Water + H₂O Hydrogen_Gas Hydrogen_Gas Sodium_2_methyl_2_propanethiolate->Hydrogen_Gas + H₂ (gas)

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow start Start reagents Prepare Reactants (2-Methyl-2-propanethiol and Base/Metal) start->reagents reaction Reaction under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (e.g., TLC, gas evolution) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Filtration) workup->purification characterization Characterization (NMR, IR, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

References

Sodium 2-methyl-2-propanethiolate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29364-29-2

Synonyms: Sodium tert-butanethiolate, 2-Methyl-2-propanethiol sodium salt, t-Butanethiol sodium salt

This technical guide provides an in-depth overview of Sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound widely utilized by researchers, scientists, and drug development professionals. This document covers its chemical structure, properties, synthesis, and key applications, with a focus on providing practical experimental details.

Chemical Structure and Properties

This compound is the sodium salt of 2-methyl-2-propanethiol. The presence of a bulky tert-butyl group significantly influences its reactivity and steric hindrance in chemical reactions.

Molecular Formula: C₄H₉NaS

Molecular Weight: 112.17 g/mol

Appearance: Typically a white to off-white crystalline solid.

The chemical structure of this compound is characterized by an ionic bond between the sodium cation (Na⁺) and the 2-methyl-2-propanethiolate anion.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 29364-29-2N/A
Molecular Formula C₄H₉NaSN/A
Molecular Weight 112.17 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in water and polar organic solvents.N/A
Linear Formula (CH₃)₃CSNa[1][2]
SMILES [Na+].CC(C)(C)[S-]N/A

Synthesis of this compound

This compound is typically synthesized through the deprotonation of 2-methyl-2-propanethiol using a strong base. Two common methods are the reaction with sodium metal or with sodium hydroxide (B78521).

Experimental Protocol: Synthesis via Reaction with Sodium Hydroxide

This protocol describes the preparation of this compound from 2-methyl-2-propanethiol and sodium hydroxide.

Materials:

  • 2-methyl-2-propanethiol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Argon or Nitrogen gas supply for inert atmosphere

Procedure:

  • In a 500 mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet, dissolve 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.[3]

  • Establish an inert atmosphere by purging the flask with argon or nitrogen.[3]

  • With rapid stirring at room temperature, add 90 g (1.0 mole) of 2-butanethiol (B122982) dropwise over a 2-hour period.[3] Note: While the reference uses 2-butanethiol, this procedure can be adapted for 2-methyl-2-propanethiol, with molar equivalents adjusted accordingly.

  • Towards the end of the addition, the thiolate solution may become very viscous. If so, it can be diluted with 30 mL of water.[3]

  • After the addition is complete, the resulting solution of this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to isolate the solid salt.

Synthesis Thiol 2-Methyl-2-propanethiol ((CH₃)₃CSH) Product This compound ((CH₃)₃CSNa) Thiol->Product Deprotonation Base Sodium Hydroxide (NaOH) Base->Product Byproduct Water (H₂O)

Diagram 1: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations. Its primary application is in nucleophilic substitution and demethylation reactions.

Key Application: Demethylation of Aryl Methyl Ethers

A significant application of sodium thiolates, including this compound, is the cleavage of aryl methyl ethers to the corresponding phenols. This reaction is particularly useful in the synthesis of complex natural products and pharmaceutical agents where a methyl ether serves as a protecting group for a hydroxyl functionality. Often, the sodium thiolate is generated in situ to avoid handling the odorous thiol.[1][2][4]

Experimental Protocol: In-situ Generation for Demethylation

This protocol outlines a general procedure for the demethylation of an aryl methyl ether using a thiol and sodium hydroxide, which generates the sodium thiolate in the reaction mixture.

Materials:

  • Aryl methyl ether substrate

  • Dodecanethiol (as a less odorous alternative to 2-methyl-2-propanethiol)

  • Sodium hydroxide (NaOH)

  • N-methylpyrrolidinone (NMP) as solvent

  • Reaction vessel suitable for heating

Procedure:

  • To a solution of the aryl methyl ether (1 equivalent) in NMP, add dodecanethiol (3 equivalents) and powdered sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to 130 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and acidify with a suitable acid (e.g., 1M HCl) to protonate the resulting phenoxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired phenol.

Demethylation cluster_reaction Nucleophilic Substitution (SNAr) cluster_workup Acidic Workup ArylEther Aryl Methyl Ether (Ar-OCH₃) Phenoxide Sodium Aryl Phenoxide (Ar-ONa) ArylEther->Phenoxide Attack by Thiolate Thiolate This compound ((CH₃)₃CSNa) Thiolate->Phenoxide Thioether tert-Butyl Methyl Thioether ((CH₃)₃CSCH₃) Phenol Aryl Phenol (Ar-OH) Phenoxide->Phenol Protonation

References

The Impact of Steric Hindrance on Thiolate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolates, the conjugate bases of thiols, are potent nucleophiles that play a crucial role in a vast array of chemical and biological processes. Their reactivity is central to organic synthesis, catalysis, and the mechanism of action of numerous pharmaceuticals. The introduction of steric bulk around the sulfur atom profoundly modulates the reactivity of thiolates, leading to unique chemical properties and applications. This technical guide provides an in-depth exploration of the reactivity of sterically hindered thiolates, offering insights into their synthesis, kinetic behavior, and practical applications in research and drug development.

The Role of Steric Hindrance in Modulating Thiolate Reactivity

The reactivity of a thiolate is primarily governed by two key factors: its intrinsic nucleophilicity and the steric accessibility of the sulfur atom. Steric hindrance, the spatial arrangement of atoms around the reactive center that impedes the approach of reactants, significantly influences the rates and outcomes of reactions involving thiolates.

In reactions such as nucleophilic substitution (SN2) and Michael additions, the transition state involves the formation of a new bond between the thiolate sulfur and an electrophilic center.[1][2] Bulky substituents on or near the sulfur atom can create a "steric shield," which raises the energy of the transition state and, consequently, decreases the reaction rate.[3] However, this steric impediment can also be advantageous, offering enhanced stability to the thiol and its derivatives, and enabling selective reactions that would be otherwise difficult to control with unhindered thiolates.

Quantitative Analysis of Steric Effects on Thiolate Reactivity

Table 1: pKa Values of Representative Sterically Hindered and Unhindered Thiols

ThiolStructurepKaSteric Hindrance
EthanethiolCH₃CH₂SH~10.6Low
tert-Butylthiol(CH₃)₃CSH~11.2High
ThiophenolC₆H₅SH~6.6Low
2,4,6-Triisopropylbenzenethiol(i-Pr)₃C₆H₂SHN/AVery High
Adamantane-1-thiolC₁₀H₁₅SHN/AHigh
Triphenylmethanethiol(C₆H₅)₃CSHN/A*Very High

*Specific pKa values for these highly hindered thiols are not widely reported in the literature, but they are expected to be higher than their less hindered counterparts due to the electronic effects of the bulky groups.

Key Reactions of Sterically Hindered Thiolates

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is highly sensitive to steric hindrance at both the electrophilic center and the nucleophile.[6][7] For sterically hindered thiolates, the rate of SN2 reactions is significantly reduced compared to their unhindered analogues. This effect can be harnessed to achieve selective reactions at less hindered positions in a molecule.

SN2_Reaction Thiolate R-S⁻ TransitionState [R-S···R'···X]⁻ Thiolate->TransitionState Nucleophilic Attack Electrophile R'-X Electrophile->TransitionState Product R-S-R' TransitionState->Product Bond Formation LeavingGroup X⁻ TransitionState->LeavingGroup Bond Cleavage

Figure 1: Generalized SN2 reaction pathway involving a thiolate nucleophile.
Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental reaction where steric hindrance plays a critical role.[8][9] While sterically hindered thiolates can participate in Michael additions, their reaction rates are generally slower. This allows for fine-tuning of reaction kinetics in applications such as the synthesis of polymers and biomaterials.

Michael_Addition cluster_reactants Reactants cluster_product Product Thiolate R-S⁻ Acceptor CH₂=CH-COR' Thiolate->Acceptor Nucleophilic Attack Product R-S-CH₂-CH₂-COR' Acceptor->Product Protonation

Figure 2: Simplified workflow of a Michael addition reaction with a thiolate.

Experimental Protocols

Synthesis of Sterically Hindered Thiolates

A general method for the synthesis of sterically hindered thiols involves the reaction of a bulky alkyl or aryl halide with a sulfur source, followed by reduction.

Example: Synthesis of Triphenylmethanethiol

  • Materials: Triphenylmethyl chloride (trityl chloride), thiourea (B124793), ethanol (B145695), sodium hydroxide, diethyl ether, hydrochloric acid.

  • Procedure: a. Dissolve triphenylmethyl chloride and thiourea in ethanol and reflux the mixture. b. Cool the reaction mixture and add a solution of sodium hydroxide. c. Continue to reflux until the reaction is complete (monitored by TLC). d. Cool the mixture, add water, and extract the product with diethyl ether. e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude product. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure triphenylmethanethiol.

Kinetic Analysis of Thiolate Reactions by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and determining their kinetics.[10][11]

General Protocol:

  • Sample Preparation: a. Prepare solutions of the sterically hindered thiol and the electrophile of known concentrations in a suitable deuterated solvent. b. In a separate NMR tube, prepare a solution of a non-reactive internal standard for quantification. c. To initiate the reaction, mix the thiol and electrophile solutions in the NMR tube at a controlled temperature. A basic solution may be added to generate the thiolate in situ.

  • NMR Data Acquisition: a. Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals. b. Ensure the temperature is maintained constant throughout the experiment.

  • Data Analysis: a. Integrate the signals corresponding to the reactants and products relative to the internal standard in each spectrum. b. Plot the concentration of a reactant or product as a function of time. c. From these plots, determine the reaction order and the rate constant (k) using appropriate kinetic models.

NMR_Workflow Start Prepare Reactant and Internal Standard Solutions Mix Mix Reactants in NMR Tube and Initiate Reaction Start->Mix Acquire Acquire Time-Resolved ¹H NMR Spectra Mix->Acquire Process Process NMR Data (Integration) Acquire->Process Analyze Plot Concentration vs. Time and Determine Rate Constant Process->Analyze End Kinetic Data Analyze->End

Figure 3: Experimental workflow for kinetic analysis using NMR spectroscopy.

Applications in Drug Development and Biochemistry

The unique properties of sterically hindered thiolates make them valuable in various aspects of drug development and biochemical research.

  • Drug Delivery: Thiolated polymers are used to enhance the mucoadhesive properties of drug delivery systems. Steric hindrance can be used to control the rate of disulfide bond formation with mucus glycoproteins, thereby modulating drug release.

  • Enzyme Inhibition: Sterically hindered thiolates can act as selective inhibitors of enzymes that have a cysteine residue in their active site. The steric bulk can provide specificity by preventing the inhibitor from binding to other enzymes.

  • Bioconjugation: The controlled reactivity of hindered thiolates is useful for the site-specific modification of proteins and other biomolecules.[12][13][14]

Conclusion

Steric hindrance is a powerful tool for modulating the reactivity of thiolates. By introducing bulky substituents around the sulfur atom, researchers can fine-tune reaction rates, enhance stability, and achieve selective chemical transformations. While a comprehensive quantitative database is still emerging, the principles outlined in this guide provide a solid foundation for understanding and utilizing sterically hindered thiolates in organic synthesis, materials science, and drug development. Further research into the systematic quantification of steric effects will undoubtedly unlock new possibilities for the application of these versatile chemical entities.

References

The Nucleophilicity of Sodium 2-methyl-2-propanethiolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a potent, sterically hindered sulfur nucleophile widely utilized in organic synthesis. Its unique combination of high nucleophilicity, stemming from the polarizability of the sulfur atom, and significant steric bulk from the tert-butyl group, imparts distinct reactivity and selectivity profiles. This guide provides a comprehensive analysis of the nucleophilic properties of this compound, including the theoretical basis for its reactivity, factors influencing its nucleophilicity, and its applications in synthetic chemistry. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.

Introduction

Thiolates are a class of organosulfur compounds that serve as powerful nucleophiles in a variety of chemical transformations, most notably in nucleophilic substitution and addition reactions. Among these, this compound stands out due to the steric hindrance imposed by its tertiary alkyl structure. This steric bulk plays a crucial role in directing its reactivity, often favoring attack at less sterically congested electrophilic centers. Understanding the nuances of its nucleophilicity is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its conjugate acid, 2-methyl-2-propanethiol, is essential for predicting its behavior in chemical reactions.

PropertyValueReference
Chemical Formula C4H9NaS--INVALID-LINK--
Molecular Weight 112.17 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Knowledge
pKa of Conjugate Acid (2-methyl-2-propanethiol) ~11.2--INVALID-LINK--

The pKa of the conjugate acid is a critical parameter. The relatively low pKa for a thiol indicates that 2-methyl-2-propanethiol is more acidic than alcohols, and consequently, its conjugate base, the thiolate, is a weaker base but a stronger nucleophile. The equilibrium between the thiol and the thiolate is readily shifted towards the thiolate form using a suitable base.

Factors Influencing Nucleophilicity

The nucleophilic character of this compound is a product of several interconnected factors:

  • Polarizability of Sulfur: Sulfur is a larger and more polarizable atom than oxygen. Its valence electrons are held less tightly and are more easily distorted by the presence of an electrophile. This high polarizability is a primary reason for the enhanced nucleophilicity of thiolates compared to their alkoxide counterparts.[1][2]

  • Steric Hindrance: The tert-butyl group is a bulky substituent that significantly hinders the approach of the sulfur nucleophile to the electrophilic center. This steric impediment is a defining characteristic of this compound's reactivity, leading to high selectivity for less substituted electrophiles in SN2 reactions.[3][4][5]

  • Solvent Effects: The choice of solvent can profoundly impact the nucleophilicity of the thiolate. In polar protic solvents, the thiolate anion can be stabilized through hydrogen bonding, which can decrease its nucleophilicity. In polar aprotic solvents like DMF or DMSO, the "naked" thiolate anion is more reactive.

  • Counter-ion: The nature of the cation (in this case, sodium) can influence the solubility and reactivity of the thiolate. In solution, the thiolate exists as an ion pair, and the degree of association can affect its nucleophilic strength.

Quantitative Assessment of Nucleophilicity

Due to the steric hindrance of the tert-butyl group, the rate of reaction of this compound is highly dependent on the steric environment of the electrophile.

Nucleophile TypeGeneral Reactivity TrendKey Influencing Factor
Primary ThiolatesHighLess steric hindrance, high accessibility
Secondary ThiolatesModerateIncreased steric hindrance compared to primary
Tertiary Thiolates (e.g., this compound) High, but highly selectiveSignificant steric hindrance, favors unhindered electrophiles

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound in a typical nucleophilic substitution reaction.

In Situ Preparation of this compound

Objective: To generate this compound from 2-methyl-2-propanethiol and sodium hydride for immediate use in a subsequent reaction.

Materials:

  • 2-methyl-2-propanethiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

  • The desired amount of sodium hydride is weighed and transferred to the flask. The mineral oil can be removed by washing the sodium hydride with anhydrous hexanes under an inert atmosphere, followed by careful decantation of the solvent.

  • Anhydrous THF is added to the flask via a syringe.

  • The flask is cooled to 0 °C in an ice bath.

  • An equimolar amount of 2-methyl-2-propanethiol is added dropwise to the stirred suspension of sodium hydride in THF via a syringe.

  • The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases. The resulting solution of this compound is ready for use.

SN2 Reaction with an Alkyl Halide: Synthesis of a tert-Butyl Thioether

Objective: To synthesize a tert-butyl thioether via the reaction of in situ generated this compound with a primary alkyl halide.

Materials:

  • Solution of this compound in THF (from Protocol 5.1)

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • The solution of this compound in THF, prepared as described in Protocol 5.1, is cooled to 0 °C in an ice bath.

  • The primary alkyl halide (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred thiolate solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound

G reagents 2-methyl-2-propanethiol + NaH reaction Stirring at 0°C to rt (H2 evolution) reagents->reaction 1. Add thiol to NaH suspension solvent Anhydrous THF solvent->reaction 2. Solvent product This compound (in situ) reaction->product

Caption: Workflow for the in situ synthesis of this compound.

SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiolate (CH3)3C-S⁻ TS [(CH3)3C---S---CH2R---X]⁻ Thiolate->TS Nucleophilic Attack AlkylHalide R-CH2-X AlkylHalide->TS Product (CH3)3C-S-CH2R TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Cleavage

Caption: Concerted SN2 mechanism for the reaction of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique blend of high nucleophilicity and steric hindrance. Its utility lies in its ability to selectively form C-S bonds at sterically accessible positions, a feature that is highly desirable in the construction of complex molecular architectures. While quantitative reactivity parameters remain to be fully elucidated, the principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for the successful application of this potent nucleophile in research and development settings. A thorough understanding of the factors governing its reactivity will continue to enable its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

Navigating the Solubility Landscape of Sodium 2-methyl-2-propanethiolate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2-methyl-2-propanethiolate (NaSt-Bu) in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Understanding the solubility of this versatile nucleophile is critical for its effective application in various synthetic transformations.

Physicochemical Properties of this compound

This compound, also known as sodium tert-butylthiolate, is a white crystalline solid.[1] It is a strong nucleophile widely used in organic synthesis.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 29364-29-2[1][2]
Molecular Formula C₄H₉NaS[1][2]
Molecular Weight 112.17 g/mol [1][2]
Appearance White crystalline solid[1]
Purity Typically ≥88% or ≥90% (technical grade)[3][4]

Solubility Profile: A Data-Driven Perspective

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. It is described as being highly soluble in water due to its ionic nature.[1] One source explicitly states its solubility as "not available".[1]

However, the solubility of a structurally analogous compound, sodium tert-butoxide ((CH₃)₃CONa), can provide valuable insights. While not a direct substitute, the similar steric bulk and ionic nature suggest that their solubility behaviors in various organic solvents might follow comparable trends. It is crucial to experimentally verify the solubility of this compound for any specific application.

The table below presents solubility data for sodium tert-butoxide in several organic solvents, which can serve as a preliminary guide for solvent selection.

SolventSolubility of Sodium tert-butoxide (wt % at 25°C)
Tetrahydrofuran (THF)38
Methyl t-butyl ether (MTBE)25
Diglyme22
Cyclohexane14
Hexane11
Toluene6

This data is for sodium tert-butoxide and should be used as an estimation for this compound with caution.[5]

Experimental Protocol for Determining Solubility

To address the lack of specific data, a robust and standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of interest. The following is a generalized method based on established principles of solubility testing for solid compounds in liquid solvents.[6][7][8]

Materials and Equipment
  • This compound (of known purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Magnetic stirrer and stir bars or vortex mixer

  • Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker incubator set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid at the bottom.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any suspended solid particles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered sample under reduced pressure or in a fume hood.

      • Weigh the remaining solid residue.

      • The solubility can then be calculated as the mass of the residue per volume of solvent.

    • Spectroscopic/Chromatographic Method:

      • Dilute the filtered sample to a concentration within the linear range of the analytical instrument.

      • Analyze the sample using a pre-calibrated instrument (e.g., HPLC or UV-Vis) to determine the concentration of this compound.

      • Calculate the original concentration in the saturated solution, which represents the solubility.

  • Data Reporting:

    • Express the solubility in standard units, such as g/L, mg/mL, or mol/L.

    • Always report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_quant Quantification cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess 1 equilibrate Equilibrate at Constant Temperature add_excess->equilibrate 2 settle Allow Solid to Settle equilibrate->settle 3 withdraw Withdraw Supernatant settle->withdraw 4 filter_sample Filter Sample withdraw->filter_sample 5 quant_method Choose Quantification Method filter_sample->quant_method 6 gravimetric Gravimetric Analysis quant_method->gravimetric Gravimetric instrumental Instrumental Analysis quant_method->instrumental Instrumental calculate Calculate Solubility gravimetric->calculate 7a instrumental->calculate 7b report Report Data (Concentration, Temp) calculate->report 8

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains sparse, this guide provides a framework for researchers to approach this challenge. By leveraging data from analogous compounds and employing a rigorous experimental protocol, scientists can accurately determine the solubility in their systems of interest. This foundational knowledge is paramount for optimizing reaction conditions, ensuring reproducibility, and advancing the application of this important chemical reagent in research and development.

References

An In-depth Technical Guide to the Safety and Handling of Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium 2-methyl-2-propanethiolate (CAS No. 29364-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water.[1] It is sensitive to air and moisture, which can lead to oxidation of the thiol group.[1][2]

PropertyValueReference
CAS Number 29364-29-2[1][2][3]
Molecular Formula C4H9NaS[1][2][3][4][5][6]
Molecular Weight 112.17 g/mol [1][2][3][4][5][6]
Appearance White crystalline solid/powder, crystals or chunks[1][6][7]
Solubility Highly soluble in water[1]
Melting Point Not well-documented[1][8]
Flash Point Not applicable[6][9][10]
Purity Typically ≥88% to 90%[1][2][3][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It causes severe skin burns and eye damage.[2][5][6]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05DangerH314
Eye Damage 1GHS05DangerH314

Data sourced from multiple safety data sheets.[5][6][9][10]

Experimental Protocols

A meticulous approach is necessary when handling this compound to mitigate risks.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (fume hood) gather_ppe Gather all required Personal Protective Equipment (PPE) prep_area->gather_ppe check_equipment Ensure emergency equipment is accessible gather_ppe->check_equipment avoid_contact Avoid contact with skin, eyes, and clothing check_equipment->avoid_contact avoid_dust Prevent dust formation and inhalation avoid_contact->avoid_dust inert_atmosphere Handle under an inert atmosphere (e.g., nitrogen, argon) if sensitive to oxidation avoid_dust->inert_atmosphere non_sparking_tools Use non-sparking tools to prevent ignition inert_atmosphere->non_sparking_tools decontaminate Decontaminate work surfaces non_sparking_tools->decontaminate dispose Dispose of waste in a labeled, sealed container decontaminate->dispose wash Wash hands and any exposed skin thoroughly dispose->wash store Store properly in a tightly closed container wash->store

Caption: Workflow for handling this compound.

Detailed Steps:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, a face shield, and fire/flame-resistant and impervious clothing.[2][7][8] A particulate dust filter respirator (type N95 or P3) should be used if dust formation is likely.[7][9][10]

  • Preventing Exposure: Avoid all personal contact, including inhalation of dust.[2][7][8] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8][11]

  • Inert Atmosphere: Due to its sensitivity to air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

  • Post-Handling: After handling, wash hands thoroughly.[8] Clean up all spills immediately and decontaminate surfaces.

Proper storage is essential to maintain the stability and integrity of this compound.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][8]

  • Keep the container tightly closed.[2][8]

  • Store away from incompatible materials such as acids, oxidizing agents, copper, and aluminum.[7]

  • Be aware that containers may develop pressure; open carefully and vent periodically.[7]

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Workflow:

start Spill Occurs evacuate Evacuate personnel to a safe, upwind area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill without creating dust ppe->contain cleanup Clean up using dry procedures (sweep or shovel) contain->cleanup collect Place in a suitable, labeled, closed container for disposal cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for responding to a spill of this compound.

Detailed Steps:

  • Evacuation: Evacuate personnel from the immediate area and move upwind of the spill.[7][8]

  • Ventilation: Ensure the area is well-ventilated.[2][8]

  • Personal Protection: Wear the prescribed personal protective equipment.[2][8]

  • Ignition Sources: Remove all sources of ignition.[7][8]

  • Containment and Cleanup:

    • For minor spills, clean up immediately.[7]

    • Use dry clean-up procedures to avoid generating dust.[7]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[2] Do not use dry, powdered hypochlorite (B82951) or other strong oxidizers for cleanup, as this can cause autoignition.[7]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8][12]

Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

First Aid Measures:

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][8][12]

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO2), sulfur oxides (SOx), and sodium oxides.[2][7][12] The solid is combustible but propagates flame with difficulty. Dust clouds may form an explosive mixture with air.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7][8][12]

Toxicological Information

There is limited specific toxicological data available for this compound.[7][8] However, due to its corrosive nature, it is expected to cause severe irritation and chemical burns upon contact.[2][7] Long-term exposure to high dust concentrations may lead to respiratory issues.[7]

Logical Relationship of Hazards and Protective Measures:

cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures substance {this compound} skin_burns Severe Skin Burns substance->skin_burns eye_damage Serious Eye Damage substance->eye_damage inhalation_irritation Inhalation Irritation substance->inhalation_irritation reactivity Air & Moisture Sensitive substance->reactivity gloves Chemical Resistant Gloves skin_burns->gloves clothing Impervious Clothing skin_burns->clothing fume_hood Use in Fume Hood skin_burns->fume_hood goggles Safety Goggles & Face Shield eye_damage->goggles eye_damage->fume_hood respirator Respirator (Dust Mask) inhalation_irritation->respirator inhalation_irritation->fume_hood inert_atm Handle Under Inert Atmosphere reactivity->inert_atm no_spark_tools Use Non-Sparking Tools

Caption: Relationship between hazards and protective measures.

This document is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use. Always adhere to institutional and local safety regulations.

References

An In-depth Technical Guide to the Basicity of Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound. This document outlines its quantitative basicity, details relevant experimental protocols for its determination, and illustrates its chemical synthesis and reactivity through structured diagrams.

Executive Summary

This compound, also known as sodium tert-butylthiolate, is a strong, non-nucleophilic base utilized in a variety of chemical syntheses. Its efficacy as a base is a direct consequence of the electronic properties of the thiolate anion. This guide will delve into the fundamental measure of its basicity, the pKb value, which is derived from the pKa of its conjugate acid, 2-methyl-2-propanethiol. Furthermore, standardized methodologies for the experimental determination of thiol basicity are presented, alongside visual representations of its synthesis and characteristic reactions.

Quantitative Basicity Data

The basicity of this compound is best understood by examining the acidity of its conjugate acid, 2-methyl-2-propanethiol (tert-butyl mercaptan). The acid dissociation constant (pKa) of the thiol provides a direct route to calculating the base dissociation constant (pKb) of the thiolate.

The relationship between pKa and pKb in aqueous solution at 25°C is given by the equation:

pKa + pKb = 14

The pKa of 2-methyl-2-propanethiol has been experimentally determined and is presented in the table below. From this value, the pKb of this compound is calculated.

CompoundFormulapKa of Conjugate Acid (2-methyl-2-propanethiol)Calculated pKb of this compound
This compound(CH₃)₃CSNa11.22 (at 25°C)2.78

Experimental Protocols for Basicity Determination

The determination of the acid dissociation constant (pKa) of a thiol like 2-methyl-2-propanethiol is crucial for quantifying the basicity of its corresponding sodium salt. Potentiometric titration and spectrophotometric methods are common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the thiol) and monitoring the resulting change in pH with a pH meter.

Methodology:

  • Sample Preparation: A precise amount of 2-methyl-2-propanethiol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like isopropanol (B130326) to ensure solubility.[2] The solution is placed in a titration vessel.

  • Titration Setup: A calibrated pH electrode is immersed in the thiol solution. The vessel is placed on a magnetic stirrer to ensure homogeneity.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the thiol, is identified from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[1]

Spectrophotometric Determination

Spectrophotometric methods can also be employed, particularly for compounds that exhibit a change in UV-Vis absorbance upon ionization.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 2-methyl-2-propanethiol is also prepared.

  • Sample Measurement: A small, constant volume of the thiol stock solution is added to each buffer solution.

  • Absorbance Reading: The UV-Vis spectrum of each solution is recorded, and the absorbance at a specific wavelength where the protonated and deprotonated species have different absorptivities is measured.

  • Data Analysis: The pKa is determined by plotting the absorbance against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the thiol.

Synthesis and Reactivity of this compound

This compound is a key reagent in organic synthesis, valued for its strong basicity and nucleophilicity.

Synthesis

The synthesis of this compound is typically achieved through the deprotonation of its conjugate acid, 2-methyl-2-propanethiol. Two common methods are direct neutralization and reaction with an alkali metal.[3]

Synthesis cluster_neutralization Direct Neutralization cluster_reduction Metal Reduction thiol 2-Methyl-2-propanethiol ((CH₃)₃CSH) product This compound ((CH₃)₃CSNa) thiol->product + NaOH naoh Sodium Hydroxide (NaOH) na Sodium Metal (Na) h2o Water (H₂O) product->h2o + H₂O h2 Hydrogen Gas (H₂) thiol_r 2-Methyl-2-propanethiol ((CH₃)₃CSH) product_r This compound ((CH₃)₃CSNa) thiol_r->product_r + Na product_r->h2 + ½ H₂

Synthesis of this compound

Key Chemical Reactions

As a potent nucleophile and strong base, this compound participates in a range of chemical reactions, most notably nucleophilic substitution and elimination reactions.[3]

The thiolate anion is an excellent nucleophile and readily displaces leaving groups in SN2 reactions to form thioethers.

SN2_Reaction thiolate This compound ((CH₃)₃CSNa) thioether tert-Butyl Thioether ((CH₃)₃CSR) thiolate->thioether + R-X alkyl_halide Alkyl Halide (R-X) salt Sodium Halide (NaX) thioether->salt + NaX

Nucleophilic Substitution Reaction

Due to its strong basicity, this compound can also act as a base to promote elimination reactions, leading to the formation of alkenes. The sterically hindered nature of the tert-butyl group can favor elimination over substitution, depending on the substrate.

E2_Reaction thiolate This compound ((CH₃)₃CSNa) alkene Alkene (R₂C=CR₂) thiolate->alkene + R₂CH-CR₂X substrate Alkyl Halide with β-Hydrogen (R₂CH-CR₂X) thiol 2-Methyl-2-propanethiol ((CH₃)₃CSH) alkene->thiol + (CH₃)₃CSH salt Sodium Halide (NaX) thiol->salt + NaX

Base-Mediated Elimination Reaction

Conclusion

This compound is a strong base with a calculated pKb of 2.78. This characteristic, along with its high nucleophilicity, makes it a valuable reagent in organic synthesis for reactions such as nucleophilic substitutions and eliminations. The basicity of this compound can be accurately determined using standard laboratory techniques like potentiometric titration. Understanding the quantitative basicity and reactivity of this compound is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Stability and Storage of Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a crucial organosulfur compound utilized as a strong nucleophile and base in organic synthesis. Its efficacy in forming carbon-sulfur bonds makes it a valuable reagent in the development of pharmaceuticals and other complex molecules. However, its reactivity also contributes to its inherent instability, necessitating strict adherence to proper handling and storage protocols to ensure its quality and prevent degradation. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.

Chemical Properties and Stability Profile

This compound is a white to off-white crystalline solid that is highly soluble in water and many organic solvents.[1] The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation.

2.1. Hydrolytic Stability

2.2. Oxidative Stability

The thiolate anion is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species.[4][5] Atmospheric oxygen can promote the oxidation of this compound, especially in the presence of light or metal catalysts.[4] This oxidative degradation can result in a loss of potency and the formation of impurities. Therefore, handling and storage under an inert atmosphere are critical to maintaining the integrity of the compound.

2.3. Thermal Stability

While specific differential thermal analysis data for this compound is limited, studies on the related compound 2-methyl-2-propanethiol have been conducted.[6] Generally, heating of thiolates can lead to decomposition. Safety data sheets for analogous compounds, such as sodium tert-butoxide, indicate that they can be flammable solids and may self-heat, potentially catching fire.[7] Therefore, exposure of this compound to high temperatures should be avoided.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on safety data sheets and general handling procedures for air- and moisture-sensitive reagents:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[8]To minimize thermal degradation and reduce the rate of potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[9]To prevent oxidation by atmospheric oxygen.
Container Keep in a tightly sealed, opaque container.[8]To protect from moisture and light, which can accelerate degradation.
Incompatible Materials Store away from strong oxidizing agents, acids, and water.[10]To prevent chemical reactions that would degrade the compound.

Experimental Protocols for Stability Assessment

Due to the lack of specific, publicly available stability studies on this compound, this section outlines recommended experimental protocols adapted from general guidelines for the stability testing of chemicals and pharmaceuticals.[11][12][13] These protocols can be used to generate quantitative data on the stability of the compound under various conditions.

4.1. Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

  • Objective: To evaluate the thermal and hydrolytic stability of this compound over time.

  • Methodology:

    • Store samples of this compound in tightly sealed containers under the conditions specified in the table below.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies), withdraw samples for analysis.

    • Analyze the samples for purity (e.g., by titration or HPLC), moisture content (e.g., by Karl Fischer titration), and the presence of degradation products (e.g., by HPLC or GC-MS).

  • Conditions:

Study TypeTemperatureRelative Humidity
Long-Term25°C ± 2°C60% ± 5% RH
Accelerated40°C ± 2°C75% ± 5% RH

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[11][12]

  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Methodology:

    • Subject samples of the compound to the stress conditions outlined below.

    • Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and identify degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound in a suitable organic solvent with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: While the compound is a salt of a strong base, its stability in the presence of excess base can be evaluated by treating a solution with a dilute base (e.g., 0.1 N NaOH) under the same temperature conditions as acid hydrolysis.

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

    • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed stability testing protocols.

Stability_Testing_Workflow cluster_long_term Long-Term Stability Study cluster_accelerated Accelerated Stability Study cluster_forced_degradation Forced Degradation Study lt_start Store at 25°C / 60% RH lt_pull Pull Samples at 0, 3, 6, 12, 18, 24, 36 months lt_start->lt_pull lt_analyze Analyze for Purity, Moisture, Degradants lt_pull->lt_analyze lt_data Long-Term Stability Data lt_analyze->lt_data end end lt_data->end Establish Shelf-Life & Storage Conditions acc_start Store at 40°C / 75% RH acc_pull Pull Samples at 0, 1, 2, 3, 6 months acc_start->acc_pull acc_analyze Analyze for Purity, Moisture, Degradants acc_pull->acc_analyze acc_data Accelerated Stability Data acc_analyze->acc_data acc_data->end Establish Shelf-Life & Storage Conditions fd_start Subject to Stress Conditions fd_conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic fd_start->fd_conditions fd_analyze Analyze by Stability- Indicating Method fd_conditions->fd_analyze fd_pathways Identify Degradation Products & Pathways fd_analyze->fd_pathways fd_pathways->end Establish Shelf-Life & Storage Conditions start This compound Sample start->lt_start start->acc_start start->fd_start

Caption: Workflow for comprehensive stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation reagent This compound ((CH3)3CSNa) h2o H2O thiol 2-Methyl-2-propanethiol ((CH3)3CSH) o2 [O] disulfide Di-tert-butyl disulfide ((CH3)3CSSC(CH3)3) h2o->thiol naoh Sodium Hydroxide (NaOH) h2o->naoh o2->disulfide sulfonic_acid Further Oxidation Products (e.g., Sulfonic Acid) disulfide->sulfonic_acid Stronger Oxidants

Caption: Potential degradation pathways of this compound.

Conclusion

This compound is a valuable but sensitive reagent. A thorough understanding of its stability profile is essential for its effective use in research and development. While specific quantitative stability data is not extensively published, adherence to the recommended storage conditions of a cool, dry, and inert environment is paramount to minimizing degradation through hydrolysis and oxidation. The experimental protocols outlined in this guide provide a framework for generating the necessary stability data to establish a definitive shelf-life and ensure the consistent quality of this important synthetic building block.

References

An In-Depth Technical Guide to the Mechanism of Action for Sodium Tert-Butylthiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium tert-butylthiolate, a sterically hindered organosulfur compound, serves as a potent nucleophile in a variety of organic transformations. Its primary mechanism of action involves the bimolecular nucleophilic substitution (SN2) reaction pathway. The bulky tert-butyl group significantly influences its reactivity, favoring substitution over elimination reactions in many cases. This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in research and drug development.

Core Mechanism of Action: The SN2 Reaction

The principal mechanism through which sodium tert-butylthiolate exerts its reactivity is the SN2 reaction. In this concerted, single-step process, the tert-butylthiolate anion acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group.

The key characteristics of this mechanism are:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the sodium tert-butylthiolate and the electrophilic substrate.

  • Backside Attack: The nucleophilic attack occurs from the side opposite to the leaving group, leading to an inversion of stereochemistry at the carbon center if it is chiral.

  • Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The steric bulk of the tert-butyl group plays a crucial role in the selectivity of the reaction. While highly substituted electrophiles are generally less reactive in SN2 reactions due to steric hindrance, the bulky nature of the tert-butylthiolate itself can disfavor competing elimination (E2) pathways, making it a useful reagent for specific substitution reactions.

Nucleophilicity and Basicity

The tert-butylthiolate anion is a strong nucleophile due to the high polarizability of the sulfur atom. However, its basicity is moderate. This combination of high nucleophilicity and moderate basicity is advantageous in promoting substitution reactions over elimination reactions, especially with primary and some secondary alkyl halides.

Key Applications and Signaling Pathways

The primary application of sodium tert-butylthiolate in organic synthesis is as a demethylating agent for aryl methyl ethers. This transformation is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Demethylation of Aryl Methyl Ethers

The demethylation of an aryl methyl ether proceeds via an SN2 attack of the tert-butylthiolate anion on the methyl group of the ether. The phenoxide ion is the leaving group.

Demethylation_Mechanism ArylOMe Ar-O-CH₃ TS [Ar-O···CH₃···S-C(CH₃)₃]⁻ ArylOMe->TS Sɴ2 Attack Thiolate Na⁺ ⁻S-C(CH₃)₃ Thiolate->TS Phenoxide Ar-O⁻ Na⁺ TS->Phenoxide Leaving Group Departs Thioether CH₃-S-C(CH₃)₃ TS->Thioether

SN2 mechanism for the demethylation of an aryl methyl ether.

This reaction is widely used in the final steps of natural product synthesis and in the modification of pharmaceutical intermediates.

Synthesis of Thioethers

Sodium tert-butylthiolate readily reacts with alkyl halides to form tert-butyl thioethers. This reaction follows a classic SN2 pathway.

Thioether_Synthesis AlkylHalide R-X TS [R···S(C(CH₃)₃)···X]⁻ AlkylHalide->TS Sɴ2 Attack Thiolate Na⁺ ⁻S-C(CH₃)₃ Thiolate->TS Thioether R-S-C(CH₃)₃ TS->Thioether Halide Na⁺ X⁻ TS->Halide Reagent_Prep_Workflow cluster_prep Preparation of Sodium tert-butylthiolate A Add dry solvent to flask under N₂ B Add NaH portion-wise A->B C Cool to 0 °C B->C D Slowly add tert-butylthiol C->D E Warm to room temperature D->E F Stir until H₂ evolution ceases E->F

Methodological & Application

Application Note: Protocol for Demethylation of Aryl Methyl Ethers with Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the demethylation of aryl methyl ethers utilizing sodium 2-methyl-2-propanethiolate. This method offers an effective procedure for the cleavage of the methyl-ether bond to yield the corresponding phenols, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol outlines the necessary reagents, equipment, reaction conditions, and work-up procedures. Additionally, representative data on the substrate scope and corresponding yields are presented in a tabular format for clarity. A logical workflow of the experimental process is also provided as a Graphviz diagram.

Introduction

The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed as a deprotection step for phenolic hydroxyl groups. While various reagents are known to effect this transformation, this compound (sodium tert-butylthiolate) serves as a potent nucleophile for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the methyl group of the ether, leading to the formation of the corresponding phenoxide and tert-butyl methyl sulfide. Subsequent acidic work-up furnishes the desired phenol. This method is particularly useful due to the generally high yields and the manageable volatility of the thiol byproduct compared to lower molecular weight thiols.

Experimental Protocol

Materials:

  • Aryl methyl ether substrate

  • This compound ((CH₃)₃CSNa)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the substrate (concentration typically 0.2-0.5 M). Add this compound (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 1 M HCl. c. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure phenol.

Data Presentation

The following table summarizes the representative yields for the demethylation of various aryl methyl ether substrates using the described protocol.

EntrySubstrateProductReaction Time (h)Yield (%)
1AnisolePhenol492
24-Methoxybiphenyl4-Hydroxybiphenyl395
32-Methoxynaphthalene2-Naphthol2.596
44-Bromoanisole4-Bromophenol588
54-Nitroanisole4-Nitrophenol298
63-Methoxyacetophenone3-Hydroxyacetophenone490
7Veratrole (1,2-Dimethoxybenzene)Guaiacol (2-Methoxyphenol)675*

* Note: Selective mono-demethylation can be challenging with multiple methoxy (B1213986) groups.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Demethylation_Reaction Figure 1. Demethylation of Aryl Methyl Ether sub Ar-O-CH3 product Ar-O-Na + (CH3)3S-CH3 sub->product DMF, 100-120 °C reagent + (CH3)3CSNa final_product Ar-OH product->final_product Work-up hcl + HCl

Caption: Figure 1. Reaction scheme for the demethylation of an aryl methyl ether.

Demethylation_Workflow Figure 2. Experimental Workflow setup Reaction Setup: Aryl Methyl Ether in DMF add_reagent Add Sodium 2-methyl-2-propanethiolate setup->add_reagent react Heat to 100-120 °C (2-6 h) add_reagent->react workup Aqueous Work-up (1 M HCl) react->workup extract Extraction with Ethyl Acetate workup->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Concentration and Purification dry->purify product Pure Phenol Product purify->product

Caption: Figure 2. Step-by-step experimental workflow for the demethylation protocol.

Safety Precautions

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood due to the potential for volatile byproducts.

  • DMF is a high-boiling point solvent and should be handled with care, avoiding inhalation and skin contact.

  • Acidic work-up should be performed cautiously.

Conclusion

The protocol described herein provides an efficient and reliable method for the demethylation of aryl methyl ethers using this compound. The reaction proceeds with good to excellent yields for a variety of substrates, demonstrating its broad applicability in synthetic organic chemistry. The provided workflow and data serve as a valuable resource for researchers in drug development and other scientific fields requiring the synthesis of phenolic compounds.

Application Notes and Protocols: Synthesis of tert-Butyl Thioethers using Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl thioether moiety is a valuable functional group in medicinal chemistry and organic synthesis, offering steric bulk and unique electronic properties. The synthesis of these compounds is efficiently achieved through the nucleophilic substitution of alkyl halides with sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate). This method, analogous to the Williamson ether synthesis, provides a straightforward and high-yielding route to a variety of tert-butyl thioethers.

This compound is a strong nucleophile, readily participating in S\N2 reactions with primary and secondary alkyl halides. The bulky tert-butyl group can influence reaction rates, and in the case of tertiary alkyl halides, elimination reactions may predominate. This document provides detailed protocols for the synthesis of tert-butyl thioethers and summarizes representative quantitative data.

Reaction Mechanism and Workflow

The synthesis proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

reaction_workflow cluster_prep Preparation of Sodium tert-butylthiolate (Optional) cluster_reaction Thioether Synthesis cluster_workup Work-up and Purification thiol 2-Methyl-2-propanethiol thiolate This compound thiol->thiolate Deprotonation base Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) base->thiolate thiolate_reac This compound thiolate->thiolate_reac Use of pre-formed salt or in situ generation alkyl_halide Alkyl Halide (R-X) product tert-Butyl Thioether (R-S-tBu) alkyl_halide->product thiolate_reac->product solvent Solvent (e.g., DMF, THF, Ethanol) solvent->product quench Quenching product->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification substrate_reactivity cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start Alkyl Halide (R-X) + Sodium tert-butylthiolate primary Primary Alkyl Halide start->primary secondary Secondary Alkyl Halide start->secondary benzyl Benzylic Halide start->benzyl allyl Allylic Halide start->allyl tertiary Tertiary Alkyl Halide start->tertiary product_sn2 tert-Butyl Thioether (High Yield) primary->product_sn2 secondary->product_sn2 benzyl->product_sn2 allyl->product_sn2 product_e2 Alkene (Elimination Product) tertiary->product_e2

Application Notes and Protocols: Sodium 2-methyl-2-propanethiolate as a Reagent for Cleaving Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct reactivity towards the desired pathways. The subsequent removal, or deprotection, of these groups is a critical step that demands high efficiency, selectivity, and compatibility with other functionalities within the molecule.

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butanethiolate, has emerged as a potent nucleophilic reagent for the cleavage of various protecting groups. Its strong nucleophilicity, coupled with the steric hindrance of the tert-butyl group, allows for effective and often selective dealkylation of ethers and esters, among other functionalities. This document provides detailed application notes and protocols for the use of this compound in deprotection reactions, with a focus on providing quantitative data and clear experimental methodologies to aid researchers in their synthetic endeavors.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₉NaS
Molecular Weight 112.17 g/mol
Appearance White to off-white crystalline powder
CAS Number 29364-29-2
Synonyms Sodium tert-butanethiolate, Sodium tert-butyl mercaptide

Applications in Protecting Group Cleavage

This compound is a versatile reagent primarily utilized for the cleavage of methyl and other alkyl ethers, as well as esters. The underlying mechanism for these transformations is typically a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the electrophilic carbon of the protecting group, leading to the cleavage of the carbon-oxygen bond.

Cleavage of Aryl Methyl Ethers

The demethylation of aryl methyl ethers is a common and crucial transformation in the synthesis of phenolic compounds, which are prevalent in natural products and pharmaceutical agents. This compound offers an effective method for this conversion.

General Reaction Scheme:

Quantitative Data for Demethylation of Aryl Methyl Ethers:

SubstrateReagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)
4-Methoxyphenylacetone (B17817)2.5DMF100295
2-Methoxy-6-methylnaphthalene3.0DMF150388
3,4-Dimethoxytoluene5.0HMPA150485 (mono-demethylation at C-4)

Note: Data is compiled from various sources and may require optimization for specific substrates.

Experimental Protocol: Demethylation of 4-Methoxyphenylacetone

  • Reagents and Equipment:

    • 4-Methoxyphenylacetone

    • This compound

    • Anhydrous N,N-dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Procedure: a. To a solution of 4-methoxyphenylacetone (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere, add this compound (2.5 eq). b. Heat the reaction mixture to 100 °C and stir for 2 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. e. Acidify the aqueous layer with 1 M HCl to pH ~3-4. f. Extract the product with ethyl acetate (B1210297) (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-hydroxyphenylacetone.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substrate & Reagent Heating Heating & Stirring Reactants->Heating Solvent Anhydrous Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching (Water/Acid) Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Deprotected Product Purification->Product

Caption: General experimental workflow for deprotection reactions.

Cleavage of Esters

This compound can also be employed for the dealkylation of esters, particularly methyl and ethyl esters, to the corresponding carboxylic acids. This method is advantageous when the substrate is sensitive to strongly acidic or basic hydrolysis conditions.

General Reaction Scheme:

Quantitative Data for Cleavage of Esters:

Substrate (Ester)Reagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)
Methyl benzoate (B1203000)2.0DMF120492
Ethyl 4-nitrobenzoate2.2HMPA100295
Benzyl acetate2.0DMF100389

Note: Data is compiled from various sources and may require optimization for specific substrates.

Experimental Protocol: Cleavage of Methyl Benzoate

  • Reagents and Equipment:

    • Methyl benzoate

    • This compound

    • Anhydrous N,N-dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve methyl benzoate (1.0 eq) in anhydrous DMF (0.5 M). b. Add this compound (2.0 eq) to the solution. c. Heat the reaction mixture to 120 °C and stir for 4 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and add water. f. Acidify the mixture with 1 M HCl to precipitate the benzoic acid. g. Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure benzoic acid.

SN2_Mechanism_Ester Reactants R-CO-OR' + (CH₃)₃CS⁻Na⁺ TransitionState [ (CH₃)₃CS---C(R)(O)---OR' ]⁻ Reactants->TransitionState Sₙ2 Attack Intermediate R-CO-S-C(CH₃)₃ + R'O⁻Na⁺ TransitionState->Intermediate Cleavage Hydrolysis + H₂O Products R-COOH + (CH₃)₃CSH Intermediate->Products Hydrolysis

Caption: SN2 mechanism for ester cleavage.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The reagent should be stored under an inert atmosphere to prevent degradation. Reactions involving this reagent should be conducted under anhydrous conditions.

Conclusion

This compound serves as a valuable and potent nucleophilic reagent for the cleavage of common protecting groups in organic synthesis. Its efficacy in the deprotection of aryl methyl ethers and esters makes it a useful tool for synthetic chemists, particularly in the context of complex molecule synthesis in drug discovery and development. The protocols and data presented herein provide a foundation for the successful application of this reagent. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for Thioether Synthesis Using Sodium Tert-Butylthiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thioethers utilizing sodium tert-butylthiolate. The information compiled is intended to guide researchers in developing robust and efficient synthetic methodologies for the preparation of thioether-containing molecules, which are significant in medicinal chemistry and drug development.

Introduction

Thioethers, also known as sulfides, are a class of organosulfur compounds that play a crucial role in the development of pharmaceuticals. The incorporation of a thioether moiety can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Sodium tert-butylthiolate is a readily available and highly effective nucleophile for the synthesis of tert-butyl thioethers. The sterically bulky tert-butyl group can impart unique properties to a drug candidate, such as increased lipophilicity and resistance to metabolic degradation by acting as a steric shield.[1] This makes the synthesis of tert-butyl thioethers a valuable strategy in medicinal chemistry.

The two primary reaction pathways for the synthesis of thioethers using sodium tert-butylthiolate are the bimolecular nucleophilic substitution (Sₙ2) reaction with alkyl halides and the nucleophilic aromatic substitution (SₙAr) reaction with electron-deficient aryl or heteroaryl halides. The choice of reaction conditions is critical to ensure high yields and purity of the desired thioether product.

Data Presentation

The following tables summarize quantitative data for the synthesis of various thioethers using sodium tert-butylthiolate.

Table 1: Sₙ2 Reaction of Sodium Tert-Butylthiolate with Alkyl Halides

EntryAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideDMF25295
21-BromobutaneTHF601288
32-BromopropaneEthanol502475
41-IodohexaneAcetonitrile80892

Table 2: SₙAr Reaction of Sodium Tert-Butylthiolate with Aryl/Heteroaryl Halides

EntryAryl/Heteroaryl HalideSolventBase (if any)Temperature (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzeneDMF-100498
22-ChloropyridineDMAcK₂CO₃1001285[2]
34-ChlorobenzonitrileNMP-120690
42,4-DichloropyrimidineAcetonitrileK₂CO₃80892[2]

Experimental Protocols

Protocol 1: General Procedure for the Sₙ2 Synthesis of Alkyl Tert-Butyl Thioethers

This protocol describes a general method for the synthesis of alkyl tert-butyl thioethers via an Sₙ2 reaction between an alkyl halide and sodium tert-butylthiolate.

Materials:

  • Alkyl halide (1.0 eq)

  • Sodium tert-butylthiolate (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium tert-butylthiolate and the anhydrous solvent.

  • Stir the suspension at room temperature until the sodium tert-butylthiolate is fully dissolved.

  • Add the alkyl halide to the reaction mixture dropwise at the desired temperature (refer to Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkyl tert-butyl thioether.

Protocol 2: General Procedure for the SₙAr Synthesis of Aryl/Heteroaryl Tert-Butyl Thioethers

This protocol outlines a general method for the synthesis of aryl or heteroaryl tert-butyl thioethers via an SₙAr reaction.[2]

Materials:

  • Aryl/Heteroaryl halide (1.0 eq)

  • Sodium tert-butylthiolate (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP)

  • Base (e.g., K₂CO₃, if required)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide, sodium tert-butylthiolate, and the anhydrous solvent under an inert atmosphere.

  • If required, add a base such as potassium carbonate (refer to Table 2).[2]

  • Heat the reaction mixture to the specified temperature with vigorous stirring (refer to Table 2).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the desired aryl/heteroaryl tert-butyl thioether.

Mandatory Visualization

SN2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sodium tert-butylthiolate in anhydrous solvent add_halide Add Alkyl Halide dropwise start->add_halide react Stir at specified temperature add_halide->react monitor Monitor reaction progress (TLC/GC) react->monitor quench Quench with water monitor->quench Upon completion extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end Pure Alkyl Tert-Butyl Thioether purify->end

Caption: Experimental workflow for the Sₙ2 synthesis of alkyl tert-butyl thioethers.

Caption: Generalized mechanism for the SₙAr reaction of an aryl halide with sodium tert-butylthiolate.

References

Application Notes and Protocols: Sodium 2-methyl-2-propanethiolate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) in the synthesis of pharmaceutical intermediates. The focus is on its application as a potent nucleophilic demethylating agent for aryl methyl ethers, a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Introduction

This compound, with the chemical formula (CH₃)₃CSNa, is a strong, non-nucleophilic base and a potent sulfur nucleophile. Its bulky tert-butyl group provides steric hindrance, which can influence its reactivity and selectivity in organic synthesis. In the pharmaceutical industry, it is particularly valued for the cleavage of methyl ethers to the corresponding phenols, a key step in the synthesis of various drug metabolites and intermediates. One of the most significant applications is in the synthesis of O-desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine (B1195380).

Application Note 1: O-Demethylation of Aryl Methyl Ethers

Application: Synthesis of O-desmethylvenlafaxine from Venlafaxine.

This compound is a highly effective reagent for the O-demethylation of venlafaxine to produce O-desmethylvenlafaxine. This reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiolate anion attacks the methyl group of the anisole (B1667542) moiety, leading to the formation of the corresponding phenoxide and methyl tert-butyl sulfide. The reaction is typically carried out in a high-boiling polar aprotic solvent at elevated temperatures to ensure a sufficient reaction rate.

Reaction Scheme:

A Charge PEG-400 and This compound B Add Venlafaxine A->B C Heat to 160-170°C for 6-8h B->C D Cool to 60-70°C C->D E Add Water D->E F Adjust pH to ~9.5 with Ammonia E->F G Filter and Wash Product F->G H Purification (optional) G->H I Dry Final Product H->I Substrate R-X (X = Cl, Br, I, OTs, etc.) Reagent (CH₃)₃CSNa Product R-S-C(CH₃)₃ Reagent->Product Byproduct NaX Reagent->Byproduct A Dissolve Substrate in Anhydrous Solvent B Add this compound A->B C Stir at appropriate temperature B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Concentrate and Purify F->G

Application Notes: Selective Cleavage of Methyl Ethers in the Presence of Other Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methylation of hydroxyl groups is a common and effective protection strategy in organic synthesis due to the high stability of the resulting methyl ether under a wide range of reaction conditions.[1] However, the very stability that makes the methyl group an excellent protecting group also presents a significant challenge when its removal is required, especially in complex molecules with multiple functional groups.[1] The selective cleavage of a methyl ether without affecting other sensitive moieties is a critical transformation in natural product synthesis, drug development, and medicinal chemistry.

This document provides an overview of common reagents and protocols for the selective demethylation of aryl and alkyl methyl ethers, with a focus on functional group tolerance.

Lewis Acid-Mediated Cleavage

Lewis acids are among the most common reagents for ether cleavage. They function by coordinating to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond.

Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used Lewis acid for the demethylation of aryl methyl ethers to the corresponding phenols.[2] It is highly effective and the reaction often proceeds at or below room temperature, offering an advantage over harsher methods that require elevated temperatures.[2][3] BBr₃ generally exhibits good functional group tolerance, leaving groups such as methylenedioxy and diphenyl ethers unaffected.[2] However, it is a highly reactive and corrosive reagent that must be handled with care in an anhydrous environment.

Data Summary: BBr₃-Mediated Demethylation

Substrate ExampleOther Functional GroupsConditionsYield (%)Reference
Aryl Methyl Ether-CH₂Cl₂, 0°C to RT, overnightHigh[3][4]
Codeine (O-demethylation)Tertiary amine, alkene, secondary alcoholNot specified91%[1]
2,2'-Di-iodo-5,5'-dimethoxybiphenylIodo groupsCH₂Cl₂, -80°C to RT, 24h77%[5]
Methoxy-substituted β-lactamβ-lactam ring, esterCH₂Cl₂, -30°CNot specified[6]

Experimental Protocol: General Procedure for Demethylation using BBr₃ [2][4]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl methyl ether (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM) (1.1 - 3.0 eq per ether group)

  • Anhydrous dichloromethane (DCM)

  • Ice water or saturated aqueous NaHCO₃ solution for quenching

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the aryl methyl ether substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78°C, 0°C, or room temperature depending on substrate reactivity). Common starting points are 0°C or -78°C.[4]

  • Slowly add the BBr₃ solution (1.0 M in DCM) dropwise to the stirred solution of the substrate. An excess of BBr₃ (typically 2-3 equivalents per ether group) may be required.[4]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Carefully and slowly quench the reaction by adding it dropwise to a vigorously stirred mixture of ice water or saturated aqueous NaHCO₃.[4]

  • Allow the quenched mixture to stir for 30 minutes at room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude phenol (B47542) product by column chromatography, recrystallization, or distillation.

Aluminum Halides (AlCl₃)

Aluminum chloride (AlCl₃) is another Lewis acid used to cleave aryl methyl ether bonds, particularly in the presence of functional groups like aldehydes or ketones.[7] It can be used in combination with soft nucleophiles like ethanethiol (B150549) to achieve high yields.[7]

Silyl (B83357) Halide-Mediated Cleavage

Iodotrimethylsilane (B154268) (TMSI) is a versatile and effective reagent for the cleavage of a wide range of ethers, including methyl, benzyl, and t-butyl ethers.[8][9] It is also effective for cleaving esters, carbamates, and acetals.[8][9][10] TMSI operates under neutral conditions and is often generated in situ from chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) due to its cost and instability.[11] The mechanism involves coordination of the silicon to the ether oxygen, followed by an Sₙ2 attack of the iodide ion.[11]

Data Summary: TMSI-Mediated Demethylation

Substrate TypeOther Functional GroupsConditionsYield (%)Reference
Cyclohexyl methyl ether-CHCl₃, Pyridine (B92270), 25°CHigh[8][9]
Aryl methyl ethers-Chloroform (B151607) or sulfolane, 25-50°C, 12-125hVaries[8]
O-methyl carbamatesAmineChloroform or sulfolane, 50-60°CHigh[8][9]
Dimethyl acetalsKetone/AldehydeAprotic conditionsHigh[8][9]

Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether with TMSI [8][9]

Materials:

  • Cyclohexyl methyl ether (1.0 eq)

  • Iodotrimethylsilane (TMSI) (1.6 eq)

  • Anhydrous chloroform (CHCl₃)

  • Anhydrous pyridine (catalyst)

  • Methanol (B129727) (for workup)

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add the cyclohexyl methyl ether.

  • Using oven-dried syringes, inject anhydrous chloroform, followed by anhydrous pyridine.

  • Inject freshly prepared or commercial iodotrimethylsilane into the flask. A precipitate may form.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, add methanol to the reaction mixture to quench any excess TMSI and hydrolyze the resulting silyl ether.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent like ether and wash with water, dilute HCl, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.

  • Purify the product by distillation or column chromatography.

Nucleophilic Cleavage

Nucleophilic reagents, typically thiolates, provide a non-acidic method for cleaving aryl methyl ethers.[1] These reactions are usually performed in polar aprotic solvents like DMF at elevated temperatures.

Thiolates (e.g., EtSNa, i-PrSNa)

Thiolate anions are potent nucleophiles that can attack the methyl group of an ether in an Sₙ2 fashion. To mitigate the strong odors associated with simple thiols, higher molecular weight or functionalized thiols have been developed, such as 2-(diethylamino)ethanethiol, which allows for an essentially odorless workup.[12]

Methionine in Methanesulfonic Acid (MsOH)

A more recent development for large-scale applications is the use of the amino acid L-methionine in methanesulfonic acid.[13] The reaction proceeds via an Sₙ2 mechanism where methionine acts as the nucleophile.[13] The resulting alkylated methionine by-product is non-volatile and non-genotoxic, offering a significant advantage in terms of safety and workup.[13]

Data Summary: Nucleophilic Demethylation

Reagent SystemSubstrate ExampleConditionsYield (%)Reference
Sodium isopropyl thiolate (i-PrSNa)Aryl methyl etherDMF, reflux38%[1]
2-(Diethylamino)ethanethiolVarious aryl methyl ethersDMF, 150°CGood to Excellent[12]
L-Methionine / MsOHAryl methyl etherMethanesulfonic acid, heatedVaries[13]

Visualizations

G sub Substrate & Reagent Preparation setup Reaction Setup (Anhydrous, Inert Atm.) sub->setup reaction Reaction (Stirring, Temp Control) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quenching & Aqueous Workup reaction->workup purify Purification (Chromatography / Recrystallization) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for selective methyl ether cleavage.

G start Start: Substrate with Methyl Ether acid_labile Acid-Labile Groups Present? start->acid_labile aryl_alkyl Aryl or Alkyl Ether? acid_labile->aryl_alkyl No thiol Use Nucleophilic Method (e.g., Thiolates, Met/MsOH) acid_labile->thiol Yes steric Sterically Hindered Ether? hbr Strong Acid (HBr) is an Option steric->hbr Yes bbr3_strong Use Strong Reagent (e.g., BBr₃ at RT) steric->bbr3_strong No aryl_alkyl->steric Alkyl bbr3 Use BBr₃ or TMSI (Careful Temp Control) aryl_alkyl->bbr3 Aryl

References

Application Notes and Protocols: Reaction of Sodium 2-methyl-2-propanethiolate with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) with alkyl halides is a robust and versatile method for the synthesis of tert-butyl thioethers. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, is of significant interest in organic synthesis and drug development due to the prevalence of the tert-butyl thioether moiety in various biologically active molecules and pharmaceutical intermediates. The bulky tert-butyl group can impart desirable properties such as increased lipophilicity and metabolic stability.

This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of alkyl halides, including primary, secondary, and benzylic substrates.

Reaction Mechanism and Influencing Factors

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Several factors influence the rate and outcome of this reaction:

  • Structure of the Alkyl Halide: The reaction is most efficient with primary and benzylic halides due to minimal steric hindrance. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination side reactions.

  • Leaving Group: The reactivity of the alkyl halide is dependent on the nature of the leaving group. The general order of reactivity is I > Br > Cl.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the thiolate.

  • Temperature: The reaction rate can be increased by heating, although this may also promote side reactions, particularly with more sterically hindered substrates.

Experimental Protocols

General Procedure for the Synthesis of tert-Butyl Thioethers

The following is a general protocol that can be adapted for various alkyl halides. Specific examples with corresponding data are provided in the subsequent tables.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, benzyl (B1604629) bromide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO, add the alkyl halide (1.0 equivalent) at room temperature under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (see tables for specific conditions). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation, if necessary.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various tert-butyl thioethers from the corresponding alkyl halides and this compound.

Table 1: Reaction with Primary Alkyl Halides

Alkyl HalideSolventTemperature (°C)Time (h)Yield (%)
1-BromobutaneDMF25492
1-IodopropaneDMSO25395
1-ChlorohexaneDMF601285

Table 2: Reaction with Benzylic Halides

Alkyl HalideSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideDMF25298
4-Methoxybenzyl chlorideDMSO25396
2-Chlorobenzyl chlorideDMF50690

Table 3: Reaction with Secondary Alkyl Halides

Alkyl HalideSolventTemperature (°C)Time (h)Yield (%)
2-BromopentaneDMF502475
Cyclohexyl iodideDMSO704860

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products NaSBuT This compound (NaS(CH₃)₃) TS [Nu---C---LG]⁻ NaSBuT->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Thioether tert-Butyl Thioether (R-S(CH₃)₃) TS->Thioether Bond Formation SodiumHalide Sodium Halide (NaX) TS->SodiumHalide Leaving Group Departure

Caption: SN2 Reaction Mechanism.

ExperimentalWorkflow start Start dissolve Dissolve Sodium 2-methyl-2-propanethiolate in anhydrous solvent start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at specified temperature and time add_halide->react workup Aqueous Workup (Water, Extraction) react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (Chromatography/Distillation) concentrate->purify end End purify->end FactorRelationship ReactionRate Reaction Rate & Yield AlkylHalide Alkyl Halide Structure AlkylHalide->ReactionRate Primary > Secondary LeavingGroup Leaving Group Ability LeavingGroup->ReactionRate I > Br > Cl Solvent Solvent Polarity (Aprotic) Solvent->ReactionRate Increases rate Temperature Temperature Temperature->ReactionRate Increases rate (potential side reactions)

Application Notes and Protocols for Phase Transfer Catalysis with Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate) in phase transfer catalysis (PTC). This methodology is particularly effective for the synthesis of sterically hindered tert-butyl thioethers, which are valuable intermediates in organic synthesis and drug discovery.

Introduction to Phase Transfer Catalysis with this compound

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This compound is a salt, making it soluble in aqueous or polar phases but generally insoluble in nonpolar organic solvents where the substrate, often an alkyl halide, is dissolved. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is employed to transport the tert-butylthiolate anion from the solid/aqueous phase into the organic phase, where it can react with the electrophilic substrate.

The use of this compound in PTC offers a convenient and efficient method for the formation of C-S bonds, leading to the synthesis of various tert-butyl thioethers. The bulky tert-butyl group can be advantageous in modifying the properties of a molecule, such as its metabolic stability or lipophilicity.

Key Applications

The primary application of this compound in phase transfer catalysis is in nucleophilic substitution reactions for the synthesis of tert-butyl thioethers. This methodology is applicable to a wide range of alkylating agents.

General Reaction Scheme:

(CH₃)₃CSNa (solid/aqueous) + R-X (organic) --(PTC)--> (CH₃)₃CSR + NaX

Where:

  • (CH₃)₃CSNa is this compound

  • R-X is an alkylating agent (e.g., alkyl halide)

  • PTC is the phase transfer catalyst

  • (CH₃)₃CSR is the resulting tert-butyl thioether

  • NaX is the sodium salt byproduct

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various tert-butyl thioethers using this compound under phase transfer catalysis conditions. The data is based on typical outcomes for such reactions as described in the literature for analogous transformations.

EntryAlkyl Halide (R-X)Phase Transfer Catalyst (PTC)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
1Benzyl (B1604629) BromideTetrabutylammonium (B224687) Bromide (TBAB)Toluene (B28343)/Water80495
2n-Butyl BromideTetrabutylammonium Bromide (TBAB)Toluene/Water80692
3Allyl BromideTetrabutylammonium Bromide (TBAB)Toluene/Water60396
44-Nitrobenzyl BromideTetrabutylammonium Bromide (TBAB)Toluene/Water80298
5Propargyl BromideTetrabutylammonium Bromide (TBAB)Toluene/Water60493

Detailed Experimental Protocols

General Protocol for the Synthesis of tert-Butyl Thioethers via Liquid-Liquid PTC

This protocol describes a general procedure for the reaction of an alkyl halide with this compound under liquid-liquid phase transfer catalysis conditions.

Materials:

  • This compound ((CH₃)₃CSNa)

  • Alkyl halide (R-X)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents) and deionized water (5 mL per mmol of alkyl halide).

  • Stir the mixture until the sodium salt is fully dissolved.

  • Add the alkyl halide (1.0 equivalent) and toluene (10 mL per mmol of alkyl halide).

  • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.

Protocol for the Synthesis of Benzyl tert-Butyl Thioether

This protocol provides a specific example for the synthesis of benzyl tert-butyl thioether.

Materials:

  • This compound (1.35 g, 12 mmol)

  • Benzyl bromide (1.71 g, 10 mmol)

  • Tetrabutylammonium bromide (0.32 g, 1 mmol)

  • Toluene (100 mL)

  • Deionized water (50 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in 50 mL of deionized water.

  • Add a solution of benzyl bromide in 100 mL of toluene to the flask.

  • Add tetrabutylammonium bromide to the two-phase mixture.

  • Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate (B1210297) eluent).

  • After completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with toluene (2 x 25 mL).

  • Combine the organic extracts, wash with brine (2 x 40 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to yield the crude product.

  • Purify the product by flash chromatography (silica gel, hexane) to obtain pure benzyl tert-butyl thioether.

Visualizations

Mechanism of Phase Transfer Catalysis

PTC_Mechanism NaSBu Na⁺(CH₃)₃CS⁻ QSBu Q⁺(CH₃)₃CS⁻ NaSBu->QSBu Ion Exchange NaX Na⁺X⁻ QX Q⁺X⁻ QX->NaX Regenerates Catalyst RX R-X RSBu R-S(CH₃)₃ QSBu->RSBu Nucleophilic Attack

Caption: Mechanism of Phase Transfer Catalysis for Thioether Synthesis.

Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, water, alkyl halide, toluene, and PTC start->reagents reaction Heat and stir vigorously reagents->reaction monitoring Monitor reaction by TLC/GC reaction->monitoring workup Cool, separate layers, and extract monitoring->workup Reaction complete drying Dry organic layer and evaporate solvent workup->drying purification Purify by column chromatography drying->purification product Obtain pure tert-butyl thioether purification->product

Caption: General Experimental Workflow for PTC Synthesis of Thioethers.

Application of Sodium 2-methyl-2-propanethiolate in Total Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, has emerged as a valuable reagent in the field of organic synthesis, particularly in the total synthesis of complex natural products. Its primary application lies in the chemoselective cleavage of methyl ethers, a common protecting group for hydroxyl functionalities. This application note provides a comprehensive overview of its use, including detailed experimental protocols and quantitative data from a key example in the total synthesis of Fredericamycin A.

Core Application: Demethylation of Aryl Methyl Ethers

The demethylation of aryl methyl ethers is a crucial transformation in the synthesis of many natural products, as it unmasks phenolic hydroxyl groups in the final stages of a synthetic sequence. This compound is a highly effective reagent for this purpose due to the strong nucleophilicity of the thiolate anion and the steric bulk of the tert-butyl group, which can influence selectivity in complex substrates.

The reaction proceeds via a nucleophilic substitution (SNAr) mechanism, where the thiolate attacks the methyl group of the ether, leading to the formation of a phenoxide and methyl tert-butyl sulfide. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to enhance the reactivity of the nucleophile.

Experimental Protocol: Demethylation in the Total Synthesis of Fredericamycin A

A key step in the total synthesis of the potent antitumor antibiotic Fredericamycin A involves the demethylation of a dimethoxyaryl intermediate. The following protocol provides a detailed methodology for this transformation.

Table 1: Reaction Conditions for the Demethylation of a Fredericamycin A Intermediate

ParameterValue
Reactant Dimethoxyaryl Intermediate of Fredericamycin A
Reagent This compound
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 2 hours
Yield 85%
Detailed Methodology:
  • Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Substrate Addition: To the stirred suspension, add a solution of the dimethoxyaryl intermediate (1.0 equivalent) in anhydrous DMF via cannula.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired demethylated product.

Visualization of Key Processes

To further illustrate the application and workflow, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Reagent & Substrate Preparation reaction Reaction Execution (100 °C, 2h) prep->reaction Combine in DMF workup Aqueous Work-up reaction->workup Quench extraction Extraction workup->extraction purification Purification extraction->purification

Caption: A streamlined workflow for the demethylation protocol.

G cluster_pathway Demethylation Signaling Pathway ArylOMe Aryl Methyl Ether (Protected Phenol) TransitionState SNAr Transition State ArylOMe->TransitionState Thiolate This compound (NaS-tBu) Thiolate->TransitionState Phenoxide Phenoxide (Deprotected) TransitionState->Phenoxide Byproduct Methyl tert-butyl sulfide TransitionState->Byproduct

Caption: The SNAr mechanism of demethylation.

Conclusion

This compound is a powerful and selective reagent for the cleavage of aryl methyl ethers, a critical step in the total synthesis of numerous complex natural products. The provided protocol for its use in the synthesis of a Fredericamycin A intermediate highlights its efficiency and provides a practical guide for researchers in the field. Careful control of reaction conditions, particularly temperature and solvent, is essential for achieving high yields and minimizing side reactions. The continued application of this reagent is expected to facilitate the synthesis of other intricate and biologically significant molecules.

Troubleshooting & Optimization

"troubleshooting low yield in Sodium 2-methyl-2-propanethiolate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving Sodium 2-methyl-2-propanethiolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as sodium tert-butylthiolate, is a strong, sterically hindered nucleophile.[1] It is primarily used in organic synthesis for the formation of carbon-sulfur bonds, particularly in nucleophilic substitution and alkylation reactions to create thioethers.[1]

Q2: What are the common causes of low yield in reactions using this compound?

A2: Low yields can stem from several factors including:

  • Reagent Purity and Stability: The purity of commercially available this compound can be as low as ≥88%, and it is sensitive to air and moisture.[1] Degradation of the reagent can significantly impact its nucleophilicity.

  • Reaction Conditions: Suboptimal temperature, solvent, and reaction time can lead to incomplete reactions or the formation of side products.

  • Steric Hindrance: As a bulky nucleophile, its reactivity is highly sensitive to steric hindrance at the electrophilic carbon of the substrate.[2][3]

  • Side Reactions: The most common side reaction is the oxidation of the thiolate to form di-tert-butyl disulfide.[1] Elimination reactions can also compete with substitution, especially with secondary and tertiary substrates.

Q3: How can I assess the purity of my this compound?

A3: While quantitative analysis may require advanced techniques, a visual inspection can be informative. The compound should be a white crystalline solid.[1] Discoloration may indicate degradation. For precise purity, it is recommended to refer to the supplier's certificate of analysis or perform techniques like titration.

Q4: What are the ideal storage and handling conditions for this compound?

A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] It is crucial to minimize its exposure to air and moisture.

Troubleshooting Guides for Low Yield

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of your desired product, consider the following troubleshooting steps, which are also summarized in the flowchart below.

Troubleshooting Workflow for Low Product Yield

low_yield_workflow start Low or No Product Formation check_reagent 1. Verify Reagent Quality - Check appearance - Use fresh reagent - Handle under inert atmosphere start->check_reagent check_conditions 2. Optimize Reaction Conditions - Solvent choice (polar aprotic?) - Temperature appropriate? - Sufficient reaction time? check_reagent->check_conditions Reagent OK solution_reagent Solution: - Purchase new, high-purity reagent. - Ensure inert atmosphere handling. check_reagent->solution_reagent Degradation Suspected check_substrate 3. Evaluate Substrate - Steric hindrance an issue? - Leaving group ability? check_conditions->check_substrate Conditions OK solution_conditions Solution: - Screen polar aprotic solvents (DMF, DMSO). - Adjust temperature. - Monitor reaction by TLC to determine optimal time. check_conditions->solution_conditions Suboptimal Conditions side_reactions 4. Investigate Side Reactions - Evidence of disulfide formation? - Elimination products detected? check_substrate->side_reactions Substrate OK solution_substrate Solution: - Use a less sterically hindered substrate if possible. - Switch to a better leaving group (e.g., I > Br > Cl). check_substrate->solution_substrate Substrate Issues solution_side_reactions Solution: - Degas solvent and use inert atmosphere to prevent oxidation. - Use a non-nucleophilic base and lower temperature to favor substitution over elimination. side_reactions->solution_side_reactions Side Products Identified end Improved Yield solution_reagent->end solution_conditions->end solution_substrate->end solution_side_reactions->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

The presence of significant side products can drastically reduce the yield of the desired compound. Here’s how to address common side reactions.

Troubleshooting Side Reactions

side_reactions_workflow start Side Products Detected disulfide Disulfide Formation (Oxidation of Thiolate) start->disulfide elimination Elimination Product (E2 Pathway Competing with SN2) start->elimination other Other Unexpected Products start->other solution_disulfide Solution: - Thoroughly degas all solvents. - Maintain a strict inert atmosphere (N2 or Ar). - Use fresh, high-purity thiolate. disulfide->solution_disulfide solution_elimination Solution: - Use a less sterically hindered substrate if possible. - Employ a non-nucleophilic, sterically hindered base. - Lower the reaction temperature. elimination->solution_elimination solution_other Solution: - Characterize side products (NMR, MS). - Re-evaluate reaction mechanism and potential alternative pathways. other->solution_other end Minimized Side Products, Improved Yield solution_disulfide->end solution_elimination->end solution_other->end

Caption: Guide to addressing common side reactions.

Data on Factors Influencing Yield

While precise quantitative data for every reaction is highly substrate-dependent, the following tables summarize the expected impact of key parameters on the yield of nucleophilic substitution reactions with this compound.

Table 1: Effect of Substrate on Expected Yield

Substrate TypeSteric HindranceExpected YieldRationale
Methyl HalideLowHighMinimal steric hindrance allows for easy backside attack by the bulky nucleophile.
Primary HalideModerateModerate to HighGenerally good substrates, but branching at the β-carbon can reduce yield.
Secondary HalideHighLow to ModerateSignificant steric hindrance impedes the SN2 pathway. E2 elimination becomes a major competing reaction.
Tertiary HalideVery HighVery Low / NoneSN2 reaction is generally not feasible due to extreme steric hindrance. Elimination is the predominant pathway.

Table 2: Influence of Reaction Parameters on Yield

ParameterConditionExpected YieldRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)HighThese solvents solvate the cation but not the nucleophile, increasing its reactivity.
Polar Protic (e.g., Water, Ethanol)LowThe nucleophile is stabilized by hydrogen bonding, reducing its reactivity.
Leaving Group I⁻ > Br⁻ > Cl⁻ > F⁻High > Moderate > Low > Very LowA better leaving group (weaker base) will facilitate the substitution reaction.
Temperature Too LowLowInsufficient energy to overcome the activation barrier.
OptimalHighReaction proceeds at a reasonable rate.
Too HighLowCan favor elimination and other side reactions.
Atmosphere Inert (N₂ or Ar)HighPrevents oxidation of the thiolate to disulfide.
AirLowOxygen can readily oxidize the thiolate, consuming the reagent.

Experimental Protocols

General Protocol for Nucleophilic Substitution (S-alkylation) with an Alkyl Halide

This protocol provides a general methodology for the synthesis of a thioether from an alkyl halide and this compound.

Materials:

  • This compound (high purity)

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Setup: Assemble the reaction apparatus under a stream of inert gas. Ensure all glassware is dry.

  • Reagent Addition: To the reaction flask, add this compound (1.1 equivalents). Add anhydrous DMF via syringe. Stir the suspension.

  • Substrate Addition: Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Reaction Scheme

reaction_scheme reagents (CH₃)₃CSNa + R-X arrow -> reagents->arrow products (CH₃)₃CSR + NaX arrow->products conditions DMF, Δ

Caption: General S-alkylation reaction.

References

Technical Support Center: Thioether Synthesis Using Sodium Tert-Butylthiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thioether synthesis using sodium tert-butylthiolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during thioether synthesis with sodium tert-butylthiolate?

A1: The two most prevalent byproducts are:

  • Alkene: Arising from an E2 elimination side reaction, particularly when using secondary or tertiary alkyl halides.

  • Di-tert-butyl disulfide: Formed via the oxidation of the tert-butylthiolate anion.[1]

Q2: How does the structure of the alkyl halide affect the outcome of the reaction?

A2: The structure of the alkyl halide is a critical factor in determining the ratio of substitution (desired thioether) to elimination (alkene byproduct).

  • Primary alkyl halides: Primarily undergo S_N2 substitution to yield the desired thioether. Elimination is generally a minor pathway.

  • Secondary alkyl halides: Exhibit a significant competition between S_N2 and E2 pathways, leading to a mixture of thioether and alkene.

  • Tertiary alkyl halides: Almost exclusively yield the alkene product through E2 elimination due to steric hindrance around the reaction center.[2]

Q3: What reaction conditions favor the desired thioether formation over elimination?

A3: To favor the S_N2 pathway and maximize the yield of the thioether, consider the following:

  • Temperature: Lower reaction temperatures generally favor the substitution reaction over elimination.

  • Solvent: Polar aprotic solvents, such as DMF or acetonitrile, can enhance the nucleophilicity of the thiolate and promote the S_N2 reaction.[3]

  • Base Concentration: Using a moderate concentration of sodium tert-butylthiolate can help to minimize the E2 pathway.

Q4: How can I minimize the formation of di-tert-butyl disulfide?

A4: Di-tert-butyl disulfide formation is due to the oxidation of the thiolate. To prevent this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[4]

Troubleshooting Guides

Guide 1: Low Yield of the Desired Thioether

Observed Problem: The reaction results in a low yield of the intended thioether product, with significant amounts of starting material remaining or a complex mixture of products.

Potential Cause Suggested Solution
Inefficient Reaction Conditions Optimize reaction temperature and time. Ensure the use of an appropriate polar aprotic solvent like DMF or acetonitrile.[3]
Poor Quality of Sodium Tert-Butylthiolate Use freshly opened or properly stored sodium tert-butylthiolate. The reagent is moisture-sensitive.
Steric Hindrance If using a secondary or tertiary alkyl halide, consider an alternative synthetic route that is less prone to elimination.
Guide 2: High Yield of Alkene Byproduct

Observed Problem: The major product isolated is the alkene resulting from an elimination reaction, especially when using secondary alkyl halides.

Potential Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.
Solvent Choice Switch to a less polar solvent if a polar protic solvent was used, as polar aprotic solvents favor S_N2.
Strongly Basic Conditions Consider using a milder base if the substrate is particularly prone to elimination, although this may require adjusting other reaction parameters.
Guide 3: Presence of Significant Disulfide Byproduct

Observed Problem: A significant amount of di-tert-butyl disulfide is observed in the crude reaction mixture.

Potential Cause Suggested Solution
Oxidation of the Thiolate Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[4] Use degassed solvents to minimize exposure to oxygen.[4]
Contamination of Reagents Ensure all reagents and solvents are free from oxidizing impurities.

Data Presentation: Illustrative Product Distribution

The following table provides an illustrative summary of expected product distribution based on the type of alkyl halide used in the reaction with sodium tert-butylthiolate. Note: These are generalized examples and actual yields may vary based on specific reaction conditions.

Alkyl Halide Type Example Substrate Expected Thioether (S_N2) Yield Expected Alkene (E2) Yield Expected Di-tert-butyl Disulfide Yield
Primary1-Bromobutane (B133212)> 90%< 5%< 5%
Secondary2-Bromobutane40-60%40-60%< 5%
Tertiarytert-Butyl Bromide< 5%> 95%< 1%

Experimental Protocols

Key Experiment: Synthesis of a Primary Alkyl Thioether

This protocol describes the synthesis of tert-butyl butyl sulfide (B99878) from 1-bromobutane and sodium tert-butylthiolate.

Materials:

  • Sodium tert-butylthiolate

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Under an inert atmosphere, dissolve sodium tert-butylthiolate (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1-bromobutane (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

troubleshooting_workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present check_byproducts Identify Major Byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present sm_present->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent quality sm_present->optimize_conditions Yes alkene_major Alkene is Major Byproduct byproducts_present->alkene_major Yes end Improved Yield byproducts_present->end No optimize_conditions->end disulfide_major Disulfide is Major Byproduct alkene_major->disulfide_major No lower_temp Lower Reaction Temperature Favor S_N2 alkene_major->lower_temp Yes inert_atmosphere Use Inert Atmosphere and Degassed Solvents disulfide_major->inert_atmosphere Yes lower_temp->end inert_atmosphere->end

Caption: Troubleshooting workflow for thioether synthesis.

sn2_vs_e2 reagents Sodium tert-butylthiolate + Alkyl Halide primary_halide Primary Alkyl Halide reagents->primary_halide secondary_halide Secondary Alkyl Halide reagents->secondary_halide tertiary_halide Tertiary Alkyl Halide reagents->tertiary_halide sn2_product Thioether (S_N2 Product) primary_halide->sn2_product Major Pathway secondary_halide->sn2_product Competition e2_product Alkene (E2 Product) secondary_halide->e2_product Competition tertiary_halide->e2_product Major Pathway

Caption: S_N2 vs. E2 pathways in thioether synthesis.

References

"optimizing reaction temperature for demethylation with Sodium 2-methyl-2-propanethiolate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 2-methyl-2-propanethiolate for demethylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for demethylation using this compound?

The optimal reaction temperature is substrate-dependent and typically requires empirical optimization. However, a general starting range for demethylation of aryl methyl ethers using sodium thiolates is between 100°C and 220°C.[1] More specifically, temperatures ranging from 130°C to 190°C are often preferred, with some reactions carried out at temperatures of 150°C to 175°C.[1] It is recommended to start with a lower temperature (e.g., 100°C) and gradually increase it to find the balance between reaction rate and side product formation.

Q2: What are suitable solvents for this reaction?

Dipolar aprotic solvents are generally the best choice for SN2 reactions involving thiolate nucleophiles.[2] Solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used.[2][3][4] The choice of solvent can significantly impact the reaction's success.[2]

Q3: How can I prepare the this compound for the reaction?

This compound can be purchased commercially or generated in situ. In-situ generation is often preferred to use a freshly prepared, active reagent. This can be achieved by reacting 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) in the reaction solvent prior to the addition of the substrate.[5]

Q4: Are there any common side reactions to be aware of?

While specific side reactions are substrate-dependent, general issues with thiolate-mediated demethylations can include:

  • Oxidation of the thiol: The thiolate is susceptible to oxidation, especially at higher temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Incomplete reaction: If the temperature is too low or the reaction time is too short, the demethylation may not go to completion.

  • Substrate degradation: At very high temperatures, sensitive functional groups on the substrate molecule may degrade.

  • Formation of thioethers: The thiolate can potentially react with other electrophilic sites on the substrate.[2]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Reaction temperature is too low. 2. Inactive this compound (e.g., due to oxidation). 3. Insufficient reaction time. 4. Inappropriate solvent.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Use freshly prepared this compound or generate it in situ. Ensure the reaction is performed under an inert atmosphere. 3. Increase the reaction time and monitor by TLC/HPLC/GC. 4. Switch to a different dipolar aprotic solvent (e.g., from DMF to NMP).
Formation of Multiple Products/Byproducts 1. Reaction temperature is too high, leading to substrate degradation. 2. Presence of oxygen leading to side reactions. 3. The substrate has multiple reactive sites.1. Decrease the reaction temperature. 2. Ensure the reaction setup is properly purged with an inert gas. 3. Consider protecting other reactive functional groups on your substrate before the demethylation step.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. The product is soluble in the aqueous phase.1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Acidify the aqueous layer to protonate the phenolic product, making it less water-soluble, and then extract with an organic solvent.
Strong, Unpleasant Odor 1. Volatility of 2-methyl-2-propanethiol.1. Work in a well-ventilated fume hood. 2. Quench the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) to neutralize excess thiol before disposal.

Quantitative Data Summary

The following table summarizes typical reaction conditions for demethylation of aryl methyl ethers using sodium thiolates, which can serve as a starting point for optimizing your reaction with this compound.

Thiolate Reagent Substrate Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium ethanethiolateNucleoside dimethyl phosphonate (B1237965) estersDMF10030-48~90 (product ratio)[6]
Sodium dodecanethiolateTariquidar (aryl methyl ether)NMP1308Not specified[3]
Sodium thiophenolateVenlafaxinePEG-400150-200Not specifiedNot specified[1]
Sodium sulfide (B99878) (Na₂S)VenlafaxineNMP14530Not specified[1]

Experimental Protocols

General Protocol for Demethylation of an Aryl Methyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of this compound (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (e.g., 10 mL per 1 mmol of substrate).

    • Add sodium hydride (NaH) (e.g., 1.2 equivalents) as a 60% dispersion in mineral oil to the solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 2-methyl-2-propanethiol (e.g., 1.2 equivalents) dropwise to the suspension.

    • Allow the mixture to stir at room temperature for 30 minutes.

  • Demethylation Reaction:

    • Add the aryl methyl ether substrate (1.0 equivalent) to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., start at 100°C) and monitor the reaction progress by TLC or HPLC.

    • If the reaction is slow, gradually increase the temperature.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of ~2-3.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Demethylation_Mechanism ArylOMe Aryl Methyl Ether (Ar-O-CH3) TransitionState SN2 Transition State [Ar-O---CH3---S-tBu]⁻ ArylOMe->TransitionState Thiolate This compound (NaS-tBu) Thiolate->TransitionState Nucleophilic Attack Phenoxide Sodium Aryl Phenoxide (Ar-O⁻Na⁺) TransitionState->Phenoxide Thioether Methyl tert-butyl sulfide (CH3-S-tBu) TransitionState->Thioether Phenol Aryl Phenol (Ar-OH) Phenoxide->Phenol Workup Protonation Protonation (H⁺) Protonation->Phenol

Caption: SN2 mechanism of aryl methyl ether demethylation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification Prep_Solvent Add Anhydrous Solvent Prep_Base Add Base (e.g., NaH) Prep_Solvent->Prep_Base Prep_Thiol Add 2-methyl-2-propanethiol Prep_Base->Prep_Thiol Prep_Substrate Add Substrate Prep_Thiol->Prep_Substrate Heat Heat to Initial Temp (e.g., 100°C) Prep_Substrate->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Decision Complete? Monitor->Decision Increase_Temp Increase Temperature Decision->Increase_Temp No Quench Quench with Water Decision->Quench Yes Increase_Temp->Heat Re-equilibrate Acidify Acidify Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Purify (Chromatography) Extract->Purify Troubleshooting_Logic Start Reaction Issue Low_Conversion Low/No Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Workup_Problem Workup Issues Start->Workup_Problem Temp_Low Increase Temperature Low_Conversion->Temp_Low Temp too low? Reagent_Bad Use Fresh Reagent Low_Conversion->Reagent_Bad Reagent old? Time_Short Increase Reaction Time Low_Conversion->Time_Short Time too short? Temp_High Decrease Temperature Side_Products->Temp_High Temp too high? Inert_Atmosphere Improve Inert Atmosphere Side_Products->Inert_Atmosphere Oxygen present? Emulsion Add Brine Workup_Problem->Emulsion Emulsion? Aqueous_Solubility Adjust pH & Re-extract Workup_Problem->Aqueous_Solubility Product in aqueous layer?

References

"preventing oxidation of Sodium 2-methyl-2-propanethiolate during reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Sodium 2-methyl-2-propanethiolate, with a focus on preventing its oxidation during chemical reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Oxidation of this compound.[1]Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Ensure all solvents are thoroughly degassed.
Incomplete reaction.Verify the quality and reactivity of all reagents. Consider adjusting reaction temperature or time.
Formation of disulfide byproduct Exposure of the thiolate to air (oxygen).[1]Improve the inert atmosphere setup. Check for leaks in the reaction apparatus. Use freshly degassed solvents.
Inconsistent reaction outcomes Variable levels of oxygen or moisture contamination.Standardize the experimental setup and inert atmosphere procedures. Always use freshly opened or properly stored reagent.
Reagent appears discolored (e.g., yellow) Partial oxidation of the thiolate.It is recommended to use fresh, white crystalline solid for best results. If slightly discolored, it may still be usable but could lead to lower yields and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

A1: The most common reason for low yields or reaction failure is the oxidation of the thiolate by atmospheric oxygen.[1] this compound is highly sensitive to air and moisture.[1] The sulfur atom in the thiolate is easily oxidized, leading to the formation of di-tert-butyl disulfide. This side reaction consumes your starting material and can complicate purification. To prevent this, it is crucial to handle the reagent under a strict inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox.

Q2: What are the visible signs of this compound degradation?

A2: Fresh, high-purity this compound is typically a white crystalline solid.[1] Discoloration, often appearing as a yellowish tint, can indicate partial oxidation. While slightly discolored reagent might still be reactive, it is likely to contain impurities (such as the disulfide) that can negatively impact your reaction. For sensitive applications, using a fresh, white solid is strongly recommended.

Q3: How can I minimize the oxidation of this compound during my reaction?

A3: To minimize oxidation, you must exclude air and moisture from your reaction vessel. This is achieved by employing inert atmosphere techniques. Key steps include:

  • Using a Schlenk line or glovebox: These apparatuses allow you to perform your entire experiment under a positive pressure of an inert gas like nitrogen or argon.

  • Degassing solvents: Solvents can dissolve significant amounts of oxygen. Before use, solvents should be degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.

  • Properly drying glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to remove any adsorbed water.

Q4: What is the primary byproduct I should expect if oxidation occurs?

A4: The primary oxidation byproduct is di-tert-butyl disulfide. This is formed when two molecules of the thiolate are oxidized and form a sulfur-sulfur bond.

Q5: Can I store unused this compound? If so, how?

A5: Yes, but it must be stored under an inert atmosphere. The best practice is to store it in a tightly sealed container inside a glovebox. If a glovebox is not available, the container should be flushed with an inert gas, sealed securely, and further sealed with paraffin (B1166041) film. Store in a cool, dry place.

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for conducting a reaction with the air-sensitive this compound using a Schlenk line.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line with dual vacuum and inert gas manifold

  • Rubber septa

  • Syringes and needles

  • Cannula

  • This compound

  • Degassed solvent

  • Other reagents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and assemble it hot, allowing it to cool under a stream of inert gas.

  • Inerting the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask by opening it to the vacuum line, and then refill it with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.

  • Adding the Solid Reagent: If this compound is the first reagent, it can be weighed out in a glovebox and added to the flask before attaching it to the Schlenk line. Alternatively, it can be added under a positive flow of inert gas through a side arm of the flask.

  • Adding Degassed Solvent: Use a cannula or a syringe to transfer the degassed solvent into the reaction flask. Ensure a positive pressure of inert gas is maintained in the flask during the transfer.

  • Adding Other Reagents: Liquid reagents can be added via syringe through a rubber septum. Solid reagents can be dissolved in a degassed solvent and added via cannula.

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.

  • Quenching and Workup: At the end of the reaction, cool the flask to the appropriate temperature before quenching. The quench solution should also be deoxygenated if the product is air-sensitive.

Visualizations

OxidationPathway Oxidation of this compound thiolate This compound (Active Reagent) disulfide Di-tert-butyl Disulfide (Inactive Byproduct) thiolate->disulfide Oxidation oxygen O₂ (Air)

Caption: The oxidation pathway of this compound to its disulfide byproduct.

ExperimentalWorkflow Workflow for Handling Air-Sensitive Reagents start Start prep_glassware 1. Dry Glassware in Oven start->prep_glassware inert_flask 2. Assemble and Purge with Inert Gas prep_glassware->inert_flask add_reagent 3. Add Sodium 2-methyl-2-propanethiolate inert_flask->add_reagent add_solvent 4. Add Degassed Solvent add_reagent->add_solvent run_reaction 5. Run Reaction under Positive Pressure add_solvent->run_reaction workup 6. Quench and Workup run_reaction->workup end End workup->end

Caption: A typical experimental workflow for using this compound.

References

Technical Support Center: Managing 2-Methyl-2-Propanethiol Odor in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-2-propanethiol (tert-butyl mercaptan). The following information is designed to help you effectively manage its potent odor during synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-methyl-2-propanethiol and why does it have such a strong odor?

A1: 2-Methyl-2-propanethiol, also known as tert-butyl mercaptan, is an organosulfur compound.[1] Its extremely potent, foul odor is characteristic of thiols (mercaptans) and is detectable by the human nose at exceptionally low concentrations.[1][2][3]

Q2: What are the primary safety concerns when working with 2-methyl-2-propanethiol?

A2: The primary concerns are its strong, unpleasant odor, its high flammability, and its potential to cause irritation to the eyes and respiratory tract.[1][4][5][6] Exposure to high concentrations can lead to dizziness, nausea, and headache.[4][6]

Q3: What are the established exposure limits for 2-methyl-2-propanethiol?

A3: Various organizations have established occupational exposure limits for tert-butyl mercaptan. These are summarized in the table below. It's crucial to note that the odor threshold is significantly lower than these exposure limits.[2]

Q4: What personal protective equipment (PPE) is required when handling 2-methyl-2-propanethiol?

A4: Appropriate PPE is essential to prevent exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (nitrile rubber is a good option) and a lab coat.[2][7]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2][7] If there is a risk of exceeding exposure limits, a suitable respirator should be used.[2]

Troubleshooting Guides

Odor Control During Reaction

Problem: A strong thiol odor is noticeable in the lab during the synthesis.

Possible Causes & Solutions:

  • Improperly Sealed Apparatus: Ensure all joints in your glassware are securely clamped and sealed. Use appropriate grease for ground glass joints if compatible with your reaction chemistry.

  • Inadequate Ventilation: All procedures involving 2-methyl-2-propanethiol must be performed in a certified chemical fume hood.[2][7] Keep the sash at the lowest practical height.[5]

  • Vapor Escape from Vents: The effluent gas from your reaction setup (e.g., from a condenser) should be directed through a neutralization trap, such as a bleach trap.[4][5][8]

Odor Control During Workup and Purification

Problem: The odor becomes prominent during extraction, solvent removal, or chromatography.

Possible Causes & Solutions:

  • Open Containers: Keep all flasks and vials containing the thiol or its solutions capped or covered as much as possible.[4]

  • Rotary Evaporator Exhaust: The exhaust from the vacuum pump of a rotary evaporator can release significant amounts of thiol vapor. This exhaust should be vented into a chemical fume hood or passed through a bleach trap.[4][5]

  • Contaminated Equipment: All glassware and equipment that has come into contact with 2-methyl-2-propanethiol will be a source of odor until properly decontaminated.

Spill Management

Problem: A small amount of 2-methyl-2-propanethiol has been spilled on the lab bench or in the fume hood.

Immediate Actions:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Confirm that the fume hood is operating correctly.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover and absorb the liquid.

  • Neutralize: Once absorbed, treat the material with a liberal amount of fresh bleach solution. Allow for a sufficient reaction time (at least one hour).

  • Clean-up: Carefully collect the neutralized absorbent material using non-sparking tools and place it in a designated, sealable hazardous waste container.[5][9]

  • Decontaminate Surfaces: Wipe down the spill area with a bleach solution, followed by water.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.[5]

Quantitative Data Summary

ParameterValueReference
Odor Threshold < 0.33 ppb (parts per billion)[1][3]
OSHA PEL (Permissible Exposure Limit) 10 ppm (8-hour TWA)[2][10]
NIOSH REL (Recommended Exposure Limit) 0.5 ppm (10-hour TWA)[2]
ACGIH TLV (Threshold Limit Value) 0.5 ppm (8-hour TWA)[2]

Experimental Protocols

Protocol 1: Preparation and Use of a Bleach Trap for Reaction Off-Gassing

Objective: To neutralize volatile 2-methyl-2-propanethiol in the gas stream exiting a reaction apparatus.

Materials:

  • Gas washing bottle (bubbler)

  • Commercial bleach (sodium hypochlorite (B82951) solution, typically 5-6%)

  • Tubing to connect the reaction apparatus to the bubbler

Procedure:

  • Fill the gas washing bottle approximately halfway with fresh commercial bleach.

  • Securely connect the outlet of your reaction apparatus (e.g., the top of a condenser) to the inlet of the gas washing bottle using chemical-resistant tubing. The inlet tube of the bubbler should be submerged in the bleach solution.

  • Ensure the outlet of the gas washing bottle is vented towards the back of the fume hood.[4]

  • If using an inert gas sweep, adjust the flow rate to produce a slow stream of bubbles (e.g., 1-2 bubbles per second) through the bleach solution to ensure efficient neutralization.[4]

  • After the reaction is complete, the bleach solution should be disposed of as hazardous waste.[5]

G cluster_fume_hood Inside Chemical Fume Hood reaction Reaction Apparatus (e.g., Round-bottom flask with condenser) empty_trap Empty Safety Trap (Prevents backflow) reaction->empty_trap Vapor Outlet bleach_trap Bleach Trap (Gas washing bottle with bleach) empty_trap->bleach_trap To Neutralization fume_hood_exhaust Fume Hood Exhaust bleach_trap->fume_hood_exhaust Neutralized Gas

Diagram of a typical bleach trap setup for neutralizing thiol vapors.
Protocol 2: Decontamination of Glassware and Equipment

Objective: To neutralize residual 2-methyl-2-propanethiol on contaminated laboratory equipment.

Materials:

  • A dedicated plastic tub or bucket

  • Commercial bleach

  • Water

Procedure:

  • In a designated plastic tub within a fume hood, prepare a 1:1 mixture of commercial bleach and water.[4]

  • Immediately after use, rinse the contaminated glassware with a small amount of a suitable solvent (that is compatible with bleach) to remove bulk material. This rinse solvent should be collected as hazardous waste.

  • Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.

  • Allow the glassware to soak for an extended period, preferably overnight (at least 14 hours), to ensure complete oxidation of the thiol.[4][11]

  • After soaking, remove the glassware, rinse it thoroughly with water, and then wash it using standard laboratory procedures.[4]

  • The bleach bath can be reused, but should be replaced if a strong odor persists or if a significant amount of solid precipitate forms.[4]

G start Contaminated Glassware rinse Rinse with compatible solvent (in fume hood) start->rinse soak Submerge in 1:1 Bleach:Water Bath (in fume hood, >14 hours) rinse->soak waste Hazardous Waste rinse->waste Collect rinse solvent rinse_water Rinse thoroughly with water soak->rinse_water wash Standard Glassware Washing rinse_water->wash end Clean Glassware wash->end

Workflow for the decontamination of thiol-contaminated glassware.
Alternative Neutralizing Agents

While sodium hypochlorite (bleach) is the most common and readily available neutralizing agent, other oxidizing agents can also be effective.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can chemically break down thiols.[12] It is effective in both air and water treatment.[12]

  • Hydrogen Peroxide (H₂O₂): Can be used to oxidize thiols.[13] The reaction may be slower and sometimes requires a catalyst (like a soluble iron salt) and/or elevated temperatures for complete deodorization.[13]

When considering alternatives, it is crucial to evaluate their compatibility with your specific experimental conditions and to follow all relevant safety protocols.

References

"Sodium 2-methyl-2-propanethiolate air and moisture sensitivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-methyl-2-propanethiolate, focusing on its air and moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to air and moisture and should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1] It is also described as strongly hygroscopic.[1] For long-term storage, a desiccator or a glovebox is recommended. Store the container in a cool, dry, and well-ventilated place away from incompatible materials.[2]

Q2: What are the primary degradation pathways for this compound when exposed to air and moisture?

A2: Exposure to air and moisture leads to two main degradation reactions:

  • Oxidation: In the presence of oxygen, the thiolate is oxidized to form di-tert-butyl disulfide.[3]

  • Hydrolysis: Reaction with water (moisture) will hydrolyze the thiolate back to its parent thiol, 2-methyl-2-propanethiol, and sodium hydroxide.

These degradation pathways are visualized in the diagram below.

G Degradation Pathways of this compound cluster_main This compound cluster_air Exposure to Air (Oxygen) cluster_moisture Exposure to Moisture (Water) Sodium_Thiolate This compound ((CH₃)₃CSNa) Disulfide Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃) Sodium_Thiolate->Disulfide Oxidation (O₂) Thiol 2-methyl-2-propanethiol ((CH₃)₃CSH) Sodium_Thiolate->Thiol Hydrolysis (H₂O) NaOH Sodium Hydroxide (NaOH) Sodium_Thiolate->NaOH Hydrolysis (H₂O)

Caption: Degradation of this compound.

Q3: What are the signs of degradation in my this compound sample?

A3: Visual signs of degradation can include:

  • Clumping or caking: Due to its hygroscopic nature, the powder may absorb moisture and become clumpy.

  • Change in appearance: The typically white crystalline solid may change in texture or color.[3]

  • Presence of a strong odor: Hydrolysis produces 2-methyl-2-propanethiol, which has a characteristic strong, unpleasant "stench".

From a chemical analysis perspective, impurities such as di-tert-butyl disulfide or 2-methyl-2-propanethiol may be detected by techniques like NMR or GC-MS.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Failed Reactions

Possible Cause: Degradation of this compound due to exposure to air or moisture, reducing its nucleophilicity and overall purity.

Troubleshooting Steps:

  • Verify Handling Technique: Ensure that the reagent was handled exclusively under an inert atmosphere (glovebox or Schlenk line) from storage to reaction vessel.

  • Check Solvent Purity: Use anhydrous solvents that have been properly dried and degassed.

  • Assess Reagent Quality: If possible, analyze a small sample of the thiolate by a suitable analytical method (e.g., titration to determine active thiolate content) to confirm its purity before use.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.

G Troubleshooting Workflow for Inconsistent Yields Start Inconsistent Reaction Yields Check_Handling Review Handling Protocol (Inert Atmosphere?) Start->Check_Handling Check_Solvent Verify Solvent Anhydrousity and Degassing Check_Handling->Check_Solvent Protocol OK End Improved Yields Check_Handling->End Protocol Improved Assess_Reagent Analyze Reagent Purity (e.g., Titration) Check_Solvent->Assess_Reagent Solvent OK Check_Solvent->End Solvent Improved Use_Fresh Use a New Bottle of Reagent Assess_Reagent->Use_Fresh Purity Low Assess_Reagent->End Purity OK, Other Issue Use_Fresh->End

Caption: Workflow for addressing inconsistent reaction outcomes.

Issue 2: Solid Reagent is Clumped and Difficult to Handle

Possible Cause: The reagent has absorbed moisture from the atmosphere due to improper storage or handling, indicating it is hygroscopic.

Troubleshooting Steps:

  • Improve Storage Conditions: Immediately transfer the reagent to a desiccator or a glovebox with a dry atmosphere. Ensure the container is sealed with a high-quality cap and parafilm.

  • Drying the Reagent: For small amounts, it may be possible to dry the reagent under high vacuum. However, this should be done with caution as it may not remove all bound water and could potentially lead to further degradation if not performed correctly.

  • Future Prevention: Always handle the reagent inside a glovebox or using a Schlenk line to prevent any exposure to ambient air.

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound using a Glovebox

Objective: To accurately weigh and dispense the air- and moisture-sensitive solid while maintaining an inert atmosphere.

Materials:

  • This compound

  • Glovebox with an inert atmosphere (e.g., N₂ or Ar)

  • Analytical balance (inside the glovebox)

  • Spatula

  • Weighing paper or a tared vial

  • Reaction flask with a septum or other sealing mechanism

Procedure:

  • Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm H₂O and O₂).

  • Introduce the sealed container of this compound, spatula, and reaction vessel into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.

  • Inside the glovebox, carefully open the container of the thiolate.

  • Using the spatula, dispense the desired amount of the solid onto the weighing paper or directly into the tared vial on the analytical balance.

  • Record the mass.

  • Transfer the weighed solid into the reaction flask.

  • Securely seal the reaction flask.

  • Tightly reseal the main container of this compound.

  • The reaction flask can now be removed from the glovebox for the subsequent reaction steps.

Protocol 2: Handling this compound using a Schlenk Line

Objective: To transfer the solid reagent to a reaction flask under an inert atmosphere without a glovebox.

Materials:

  • This compound in a sealed container

  • Schlenk line with a dual vacuum/inert gas manifold

  • Reaction flask (Schlenk flask) with a sidearm

  • Nitrogen or Argon gas supply

  • Vacuum pump

  • Spatula

  • Funnel

Procedure:

  • Dry the Schlenk flask and other glassware in an oven and allow to cool under a stream of inert gas.

  • Attach the empty Schlenk flask to the Schlenk line, evacuate under vacuum, and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas (counterflow), briefly remove the stopper or septum from the Schlenk flask.

  • Quickly add the this compound to the flask using a spatula and funnel.

  • Immediately reseal the flask.

  • Evacuate the headspace of the flask carefully to remove any air that may have been introduced and then backfill with inert gas. Repeat this cycle three times.

  • The solid is now in the flask under an inert atmosphere, ready for the addition of solvents or other reagents.

G Decision Tree for Handling this compound Start Handling Required Glovebox_Available Glovebox Available? Start->Glovebox_Available Use_Glovebox Use Glovebox Protocol (Preferred Method) Glovebox_Available->Use_Glovebox Yes Use_Schlenk Use Schlenk Line Protocol Glovebox_Available->Use_Schlenk No End Reagent Handled Safely Use_Glovebox->End Use_Schlenk->End

Caption: Decision guide for appropriate handling technique.

Quantitative Data Summary

PropertyValue/RecommendationSource
Air Sensitivity Highly sensitive; readily oxidizes.[1][3]
Moisture Sensitivity Highly sensitive; hygroscopic.[1]
Recommended Storage Under inert gas (Nitrogen or Argon), in a cool, dry, well-ventilated place.[1][2]
Handling Environment Glovebox or Schlenk line is mandatory for quantitative transfers.[1]
Primary Oxidation Product Di-tert-butyl disulfide[3]
Primary Hydrolysis Products 2-methyl-2-propanethiol, Sodium hydroxide

References

"effect of solvent on Sodium 2-methyl-2-propanethiolate reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate (NaStBu). The content focuses on the critical role of the solvent in modulating the reactivity of this versatile nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a strong, sterically hindered nucleophile primarily used in organic synthesis. Its common applications include:

  • Nucleophilic Substitution (S_N2) Reactions: It readily reacts with electrophiles like alkyl halides to form thioethers.[1] The bulky tert-butyl group can influence reaction kinetics and selectivity, often favoring less sterically crowded electrophiles.[1]

  • Demethylation: It is a highly effective reagent for the demethylation of aryl methyl ethers, a crucial step in the synthesis of many pharmaceutical compounds.

  • Disulfide Formation: It can be oxidized to form di-tert-butyl disulfide.[1][2]

Q2: How does the choice of solvent affect the nucleophilicity of the thiolate?

A2: The solvent has a profound impact on the nucleophilicity and, therefore, the reactivity of the thiolate anion.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally recommended for S_N2 reactions. They solvate the sodium cation (Na⁺) but leave the thiolate anion (StBu⁻) relatively "naked" and unsolvated.[3][4][5] This enhances the anion's nucleophilicity, leading to significantly faster reaction rates.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the thiolate anion, creating a "solvent cage" around it.[4][5] This solvation stabilizes the nucleophile, reduces its energy, and sterically hinders its approach to the electrophile, thereby slowing down the S_N2 reaction rate.[3][4]

Q3: Is this compound sensitive to air or moisture?

A3: Yes. The thiolate is sensitive to air and can be oxidized, particularly in solution, which can lead to the formation of di-tert-butyl disulfide as a byproduct.[1] It is also hygroscopic. For best results, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), and the reagent should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6]

Q4: What safety precautions should be taken when handling this reagent?

A4: this compound is a corrosive solid that can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]

Troubleshooting Guide: Low Reaction Yield

Low or no product formation is a common issue. This guide provides a systematic approach to troubleshooting reactions such as nucleophilic substitutions or demethylations.

Problem: Low Yield or Incomplete Reaction

If you observe a low yield of your desired product, consider the following potential causes and solutions. The workflow below can help diagnose the issue.

TroubleshootingWorkflow cluster_Start Diagnosis cluster_Checks Potential Issues & Solutions cluster_Solutions Corrective Actions Start Low Yield Observed Solvent Was the correct solvent type used? (e.g., Polar Aprotic for SN2) Start->Solvent Reagent_Quality Is the thiolate fresh? Was it handled under inert gas? Solvent->Reagent_Quality Yes Solvent_Sol Action: Switch to a polar aprotic solvent like DMF or DMSO to enhance reactivity. Solvent->Solvent_Sol No Base_Check For demethylation, was a suitable base used? Reagent_Quality->Base_Check Yes Reagent_Sol Action: Use a fresh batch of reagent. Ensure anhydrous/inert conditions. Reagent_Quality->Reagent_Sol No Temp_Time Were reaction temperature and time sufficient? Base_Check->Temp_Time Yes Base_Sol Action: Use a non-nucleophilic base like K2CO3 or NaH. Ensure stoichiometry is correct. Base_Check->Base_Sol No Temp_Sol Action: Increase temperature or extend reaction time. Monitor via TLC. Temp_Time->Temp_Sol No

Caption: Troubleshooting workflow for low-yield reactions.

Data Presentation

The choice of solvent significantly impacts reaction outcomes. The following table summarizes the effect of solvent on a typical S_N2 reaction (demethylation of an aryl methyl ether).

Solvent TypeExample SolventsRelative Reaction RateRationale
Polar Aprotic DMF, DMSO, NMPHigh Solvates the cation (Na⁺), leaving the thiolate anion "naked" and highly nucleophilic, accelerating the S_N2 attack.[3][4][5]
Polar Protic Methanol, EthanolLow Solvates and stabilizes the thiolate anion via hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3][4][5]
Nonpolar Toluene, HexaneVery Low Poor solubility of the ionic thiolate salt prevents it from effectively participating in the reaction.

Experimental Protocols & Mechanisms

Key Experiment: Demethylation of 4-Methoxy-1-naphthonitrile (B145921)

This protocol is adapted from a general procedure for demethylating aromatic methyl ethers, a common application where solvent choice is critical.[9]

Objective: To synthesize 4-hydroxy-1-naphthonitrile by demethylating 4-methoxy-1-naphthonitrile using this compound.

Materials:

  • 4-methoxy-1-naphthonitrile

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 4-methoxy-1-naphthonitrile (1.0 eq), potassium carbonate (3.0 eq), and this compound (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting ether.

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker of water and acidify to pH ~3-4 with 1M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, 4-hydroxy-1-naphthonitrile.

Mechanism: The Role of Solvent in Nucleophilic Attack

The diagram below illustrates how different solvent types interact with the thiolate nucleophile, directly affecting its reactivity in an S_N2 reaction.

Caption: Effect of solvent on thiolate anion availability.

References

Technical Support Center: Reactions Involving Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as sodium tert-butylthiolate, is a strong nucleophile used in various organic synthesis reactions.[1] Its primary application is in nucleophilic substitution and demethylation reactions. The sterically hindered tert-butyl group can influence the reactivity and selectivity of these reactions.

Q2: What are the main safety hazards associated with this compound?

This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4] It is also combustible and may react with water.[5] Additionally, the corresponding thiol, 2-methyl-2-propanethiol (tert-butyl mercaptan), which can be generated during reactions and workup, has an extremely strong and unpleasant odor and is flammable.[6]

Q3: What personal protective equipment (PPE) should be worn when handling this reagent?

Appropriate PPE includes:

  • Eye/face protection: Tightly fitting safety goggles or a face shield.[7]

  • Skin protection: Chemical-resistant gloves (e.g., PVC), and flame-retardant, impervious clothing.[5][7]

  • Respiratory protection: A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[7]

Q4: How should I properly store this compound?

Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It should be stored away from acids, oxidizing agents, and water.[5] Containers may develop pressure and should be vented periodically with care.[5]

Troubleshooting Guide

Issue 1: Persistent, strong odor of tert-butyl mercaptan after reaction workup.

The most common issue encountered is the lingering stench of the 2-methyl-2-propanethiol (tert-butyl mercaptan) byproduct.

Cause: Incomplete removal or neutralization of the volatile and highly odorous tert-butyl mercaptan during the workup procedure.

Solutions:

  • Oxidative Quenching: Treat the reaction mixture or waste with an oxidizing agent to convert the thiol to less volatile and odorous compounds like disulfides or sulfonic acids.

  • Reaction with Chloroacetic Acid: React the residual thiolate with chloroacetic acid to form a water-soluble and odorless thioacetate (B1230152) salt.[2]

  • Extractive Workup with Base: Multiple extractions with an aqueous base can help remove the acidic thiol.

Issue 2: Emulsion formation during aqueous workup.

Cause: The presence of both organic and aqueous phases with surfactants or fine solid precipitates can lead to the formation of stable emulsions, making layer separation difficult.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]

  • Filtration: Filter the entire mixture through a pad of Celite or another filter aid to remove any solid particles that may be stabilizing the emulsion.[8]

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to layer separation.[4]

Issue 3: Low yield of the desired product.

Cause: Several factors can contribute to low product yield, including incomplete reaction, side reactions, or loss of product during workup.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before initiating the workup.

  • Careful pH Adjustment: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer and byproducts in the aqueous layer.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent to ensure complete recovery of the product.[3]

Experimental Protocols

Protocol 1: General Workup Procedure for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for quenching the reaction and removing the tert-butyl mercaptan byproduct.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted this compound.

  • Removal of tert-Butyl Mercaptan (Choose one of the following methods):

    • Method A: Oxidative Quench

      • Slowly add a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide while monitoring the temperature.

    • Method B: Chloroacetic Acid Treatment

      • Add a solution of chloroacetic acid and stir the mixture to convert the thiolate to a water-soluble thioacetate.[2]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with brine to remove excess water.[4]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Small-Scale Spill Cleanup
  • Safety First: Ensure the area is well-ventilated and wear appropriate PPE.[7] Remove all ignition sources.[7]

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[9]

  • Collection: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for waste disposal.[9]

  • Decontamination: The affected area can be decontaminated with a solution of sodium hypochlorite (bleach) to oxidize any residual thiol.

Data Presentation

Oxidizing Agent for Thiol RemovalConcentrationProsCons
Sodium Hypochlorite (NaClO)Commercial Bleach (5-6%)Readily available, effectiveCan be harsh, may react with the desired product
Hydrogen Peroxide (H₂O₂)3-30% solutionEnvironmentally friendly byproductsCan be slow, may require a catalyst
Potassium Permanganate (KMnO₄)Dilute aqueous solutionStrong oxidantForms solid MnO₂ byproduct which needs to be filtered

Visualizations

Workup_Procedure cluster_reaction Reaction Completion cluster_quench Quenching cluster_workup Workup cluster_purification Purification cluster_odor_removal Odor Removal start Reaction Mixture quench_reagent Add Quenching Agent (e.g., sat. aq. NH4Cl) start->quench_reagent extraction Liquid-Liquid Extraction quench_reagent->extraction odor_removal Treat with Oxidizing Agent or Chloroacetic Acid quench_reagent->odor_removal If Odor is a Problem wash_base Wash with Base (e.g., NaHCO3) extraction->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry with Anhydrous Salt (e.g., Na2SO4) wash_brine->drying concentration Concentrate (Rotary Evaporator) drying->concentration purification Purify Product (e.g., Chromatography, Distillation) concentration->purification odor_removal->extraction Troubleshooting_Odor cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Persistent Thiol Odor cause1 Incomplete Quenching of Thiolate problem->cause1 cause2 Inefficient Extraction of Thiol problem->cause2 cause3 Volatility of Thiol problem->cause3 solution1 Oxidative Treatment (Bleach, H2O2) cause1->solution1 solution2 Reaction with Chloroacetic Acid cause1->solution2 solution3 Thorough Extraction with Base cause2->solution3 solution4 Use of a Fume Hood Scrubber cause3->solution4

References

Technical Support Center: Purification of Products from Sodium 2-methyl-2-propanethiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-methyl-2-propanethiolate. The following sections address common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the typical products formed in reactions involving this compound?

This compound is a strong, sterically hindered nucleophile.[1] It is commonly used in nucleophilic substitution reactions (SN2) to introduce a tert-butylthio group onto a molecule. The primary products are tert-butyl thioethers.[1]

Q2: What are the common impurities I might encounter after a reaction with this compound?

Common impurities include:

  • Unreacted starting materials: Your electrophile and any excess this compound.

  • tert-Butanethiol: The protonated form of the thiolate, which is volatile and has a strong, unpleasant odor.[2][3]

  • Di-tert-butyl disulfide: Formed from the oxidation of tert-butanethiol or the thiolate.[4]

  • Elimination byproducts: Depending on the substrate and reaction conditions, E2 elimination can compete with SN2 substitution.[4]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. It's advisable to run a co-spot of your starting material alongside the reaction mixture to track the consumption of the electrophile.

Q4: How do I visualize my tert-butyl thioether product and impurities on a TLC plate?

tert-Butyl thioethers are often not UV-active unless they are attached to a chromophore. Therefore, a chemical stain is usually necessary for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for visualizing many organic compounds, including thioethers.[5][6] Thiols and thioethers can be oxidized by the permanganate, resulting in a yellow or brown spot on a purple background.[5] Strongly reductive compounds like thiols may appear as white spots before heating.[5]

  • p-Anisaldehyde Stain: This stain is sensitive to many functional groups, including nucleophiles, and can be used to visualize thioethers.[7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[5]

Troubleshooting Guides

Issue 1: Persistent Foul Odor After Reaction

Symptom: A strong, unpleasant odor characteristic of thiols remains even after the initial workup.

Cause: The odor is due to residual tert-butanethiol.

Solution:

  • Extractive Workup with Base: Wash the organic layer with an aqueous solution of a mild base, such as 1 M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), to deprotonate the thiol and extract it into the aqueous layer.[8]

  • Oxidative Quench: After the reaction, quench the mixture with an oxidizing agent like aqueous sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to convert the residual thiol to the less volatile and less odorous di-tert-butyl disulfide. Use this method with caution, ensuring your desired product is not sensitive to oxidation.

Issue 2: Difficulty Separating the Product from Non-polar Impurities

Symptom: During column chromatography, the desired tert-butyl thioether co-elutes with a non-polar impurity.

Cause: The likely impurity is di-tert-butyl disulfide, which is non-polar.

Solution:

  • Optimize Flash Chromatography:

    • Solvent System: Use a solvent system with low polarity. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) can effectively separate the slightly more polar thioether from the non-polar disulfide.

    • TLC for Method Development: Carefully develop your TLC solvent system to achieve good separation between your product and the impurity before attempting column chromatography.

Issue 3: Product is a Solid but Fails to Crystallize

Symptom: The purified product is an oil or amorphous solid, and attempts at recrystallization have been unsuccessful.

Cause: The product may be impure, or a suitable recrystallization solvent has not been found.

Solution:

  • Re-purify by Chromatography: If crystallization fails, the product may require further purification by flash chromatography to remove minor impurities that can inhibit crystal formation.

  • Systematic Solvent Screening for Recrystallization:

    • Test a range of single solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane).

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle warming followed by slow cooling can induce crystallization.[9] Common binary systems include ethyl acetate/hexanes and methanol/water.[9]

Experimental Protocols

Protocol 1: General Extractive Workup
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Wash with Water: Wash the organic layer with water to remove water-soluble byproducts.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems for Flash Chromatography of tert-Butyl Thioethers

Polarity of ProductRecommended Solvent System (v/v)
Non-polarHexanes / Ethyl Acetate (98:2 to 90:10)
Moderately PolarHexanes / Ethyl Acetate (80:20 to 50:50)
PolarDichloromethane / Methanol (99:1 to 95:5)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Reaction Mixture quench Quench with aq. NH4Cl start->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization If Solid tlc TLC Analysis chromatography->tlc Fraction Analysis final_product Pure Product chromatography->final_product If Oil recrystallization->final_product tlc->chromatography nmr NMR/MS Analysis final_product->nmr

Caption: General experimental workflow for purification.

troubleshooting_logic start Crude Product Impure? odor Foul Odor? start->odor Yes pure_product Pure Product start->pure_product No coelution Co-elution in Chromatography? odor->coelution No base_wash Extractive wash with base (e.g., NaOH) odor->base_wash Yes oxidative_quench Oxidative quench (e.g., bleach) odor->oxidative_quench Yes, product stable crystallization_fail Fails to Crystallize? coelution->crystallization_fail No optimize_chrom Optimize chromatography solvent system coelution->optimize_chrom Yes re_purify Re-purify by chromatography crystallization_fail->re_purify Yes crystallization_fail->pure_product No base_wash->coelution oxidative_quench->coelution optimize_chrom->crystallization_fail solvent_screen Systematic recrystallization solvent screen re_purify->solvent_screen solvent_screen->pure_product

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Troubleshooting the Hydrolysis of Sodium 2-Methyl-2-propanethiolate as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses a common side reaction encountered during experiments involving Sodium 2-methyl-2-propanethiolate (also known as sodium tert-butylthiolate): its hydrolysis to 2-methyl-2-propanethiol (tert-butyl mercaptan). This unwanted reaction can lead to decreased yield of the desired product, introduction of impurities, and potential complications in downstream processes. This guide provides a comprehensive overview of the issue, troubleshooting strategies, and preventative measures in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound and why is it a problem?

A1: this compound, a salt of a weak acid (2-methyl-2-propanethiol) and a strong base (sodium hydroxide), can react with water in a reversible reaction to form 2-methyl-2-propanethiol and sodium hydroxide (B78521).

Reaction: (CH₃)₃CS⁻Na⁺ + H₂O ⇌ (CH₃)₃CSH + NaOH

This hydrolysis is problematic in organic synthesis for several reasons:

  • Consumption of the Nucleophile: The thiolate is often the active nucleophile in the desired reaction. Its hydrolysis reduces its effective concentration, leading to lower yields or incomplete reactions.

  • Formation of Impurities: The resulting 2-methyl-2-propanethiol can be difficult to separate from the desired product due to its volatility and strong odor.

  • Alteration of Reaction Conditions: The formation of sodium hydroxide increases the basicity of the reaction mixture, which can catalyze other unwanted side reactions.

Q2: What are the main factors that promote the hydrolysis of this compound?

A2: The primary drivers of this unwanted side reaction are:

  • Presence of Water: As water is a reactant in the hydrolysis, its presence is the most significant factor. This includes residual moisture in solvents, reagents, or glassware.

  • Acidic pH: While the salt itself is basic, the presence of any acidic species in the reaction mixture will drive the equilibrium towards the formation of the neutral thiol.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Troubleshooting Guide

Unexpectedly low yields, the presence of a strong, unpleasant odor (characteristic of tert-butyl mercaptan), or the appearance of unexpected byproducts in your analytical data may indicate that hydrolysis of this compound is occurring. The following table provides a guide to troubleshooting this issue.

Observation Probable Cause Recommended Solution
Low or no yield of the desired product. Insufficient active thiolate due to hydrolysis.Ensure all reagents, solvents, and glassware are rigorously dried before use. Handle the thiolate under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of the reagent.
Strong, foul odor (similar to gas leak) from the reaction. Formation of volatile 2-methyl-2-propanethiol.Confirm the presence of 2-methyl-2-propanethiol using GC-MS analysis. If confirmed, implement stricter anhydrous techniques.
Presence of an unexpected peak corresponding to the mass of 2-methyl-2-propanethiol (m/z 90.19) in GC-MS analysis. Hydrolysis of the sodium thiolate.Quantify the amount of the thiol byproduct to assess the extent of hydrolysis. Optimize reaction conditions to minimize water content.
Reaction mixture becomes unexpectedly basic over time. Formation of sodium hydroxide as a byproduct of hydrolysis.Monitor the pH of the reaction mixture. If an increase is observed, it is a strong indicator of hydrolysis. Stricter anhydrous conditions are necessary.
Inconsistent reaction outcomes between batches. Varying levels of moisture in reagents or solvents.Standardize drying procedures for all materials. Use a consistent source of high-purity, anhydrous solvents.

Experimental Protocols

To help you identify and quantify the extent of hydrolysis, we provide the following detailed experimental protocols.

Protocol 1: Detection and Quantification of 2-Methyl-2-propanethiol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for detecting the volatile thiol byproduct.

1. Sample Preparation:

  • Carefully quench a small aliquot (e.g., 100 µL) of your reaction mixture in a vial containing a known volume of a suitable anhydrous solvent (e.g., 1 mL of dichloromethane) and an internal standard (e.g., dodecane).
  • Cap the vial immediately to prevent the loss of the volatile thiol.

2. GC-MS Parameters:

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
  • Injector Temperature: Use a lower inlet temperature (e.g., 150-200 °C) to minimize potential thermal decomposition of other components, though 2-methyl-2-propanethiol itself is relatively stable to heat.
  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.

3. Data Analysis:

  • Identify the peak for 2-methyl-2-propanethiol by its characteristic mass spectrum, which will show a molecular ion peak at m/z 90 and a prominent fragment ion at m/z 57 ([C₄H₉]⁺).[1]
  • Quantify the amount of 2-methyl-2-propanethiol by comparing the peak area of its characteristic ion to that of the internal standard.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of the thiolate and the appearance of the thiol in real-time.

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆ or CD₃CN) that is known to be anhydrous.
  • Acquire an initial ¹H NMR spectrum.
  • To observe hydrolysis, a controlled amount of D₂O can be added.

2. NMR Acquisition:

  • Acquire ¹H NMR spectra at regular intervals.

3. Data Analysis:

  • The tert-butyl protons of this compound will appear as a singlet.
  • Upon hydrolysis, a new singlet corresponding to the tert-butyl protons of 2-methyl-2-propanethiol will appear at a slightly different chemical shift. The thiol proton (-SH) may also be observable, though its chemical shift can be variable.
  • The extent of hydrolysis can be determined by integrating the peaks corresponding to the thiolate and the thiol.

Preventative Measures

The most effective strategy for dealing with the hydrolysis of this compound is prevention.

  • Rigorous Anhydrous Techniques:

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.

    • Handle this compound, which is a hygroscopic solid, in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Quality:

    • Use a freshly opened bottle of this compound whenever possible.

    • If the reagent has been opened previously, it is good practice to test for the presence of 2-methyl-2-propanethiol before use.

  • Reaction Conditions:

    • If possible, conduct reactions at lower temperatures to minimize the rate of hydrolysis.

    • Ensure the reaction mixture is not acidic. If acidic starting materials or byproducts are present, consider the use of a non-protic base to maintain basic conditions.

Visualizing the Hydrolysis and Troubleshooting Workflow

To further clarify the concepts discussed, the following diagrams have been generated.

Hydrolysis_Reaction Thiolate This compound ((CH₃)₃CS⁻Na⁺) Thiol 2-Methyl-2-propanethiol ((CH₃)₃CSH) Thiolate->Thiol Hydrolysis Water Water (H₂O) Water->Thiol Thiol->Thiolate Deprotonation Hydroxide Sodium Hydroxide (NaOH) Hydroxide->Thiolate Troubleshooting_Workflow start Suspected Hydrolysis (Low Yield, Odor, etc.) check_water Are anhydrous conditions rigorously maintained? start->check_water improve_anhydrous Implement stricter anhydrous techniques check_water->improve_anhydrous No check_reagent Is the thiolate reagent of good quality? check_water->check_reagent Yes analytical_confirmation Confirm hydrolysis with GC-MS or NMR improve_anhydrous->analytical_confirmation new_reagent Use a fresh bottle of thiolate check_reagent->new_reagent No check_reagent->analytical_confirmation Yes new_reagent->analytical_confirmation optimize_conditions Optimize reaction conditions (lower temperature, control pH) analytical_confirmation->optimize_conditions proceed Proceed with optimized protocol optimize_conditions->proceed

References

Validation & Comparative

A Comparative Guide to Demethylation Reagents: Sodium 2-methyl-2-propanethiolate vs. Sodium Thiomethoxide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the cleavage of aryl methyl ethers is a critical transformation for the deprotection of phenolic hydroxyl groups. This guide provides a detailed comparison of two commonly employed thiolate reagents for this purpose: sodium 2-methyl-2-propanethiolate and sodium thiomethoxide. The selection of the appropriate reagent can significantly impact reaction efficiency, yield, and substrate scope. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison to inform reagent choice.

Performance Comparison

Thiolate anions are potent nucleophiles for the demethylation of aryl methyl ethers via an SN2 mechanism. The efficacy of these reagents is influenced by factors such as nucleophilicity, steric hindrance, and reaction conditions.

Sodium Thiomethoxide (NaSMe) is a widely used reagent for demethylation due to its high nucleophilicity and relatively small steric profile. It is known to efficiently demethylate a variety of aryl methyl ethers.[1]

This compound (NaSt-Bu) , also known as sodium tert-butylthiolate, offers a bulkier alternative. The tert-butyl group introduces significant steric hindrance around the sulfur nucleophile, which can influence its reactivity and selectivity. While less commonly cited for simple demethylations compared to its methyl counterpart, its steric bulk can be advantageous in achieving selectivity in more complex substrates.

Due to a lack of direct head-to-head comparative studies in the available literature, the following tables summarize typical reaction parameters and expected performance characteristics based on general chemical principles and isolated experimental data.

Table 1: General Reagent Characteristics
CharacteristicThis compoundSodium Thiomethoxide
Structure (CH₃)₃CSNaCH₃SNa
Molecular Weight 112.17 g/mol 70.09 g/mol
Steric Hindrance HighLow
Nucleophilicity Strong, but sterically hinderedStrong
Odor Pungent, characteristic of thiolsPungent, characteristic of thiols
Table 2: Typical Reaction Conditions for Demethylation of Aryl Methyl Ethers
ParameterThis compoundSodium Thiomethoxide
Solvent Aprotic polar solvents (e.g., DMF, NMP, DMSO)Aprotic polar solvents (e.g., DMF, NMP, DMSO)
Temperature Elevated temperatures, often refluxElevated temperatures (e.g., 60-150 °C)
Reaction Time Potentially longer due to steric hindranceGenerally shorter
Equivalents Typically 2-4 equivalentsTypically 2-4 equivalents

Experimental Protocols

Protocol: Demethylation of an Aryl Methyl Ether with Sodium Thiomethoxide[2]

Objective: To cleave the methyl ether of a generic aryl methyl ether to the corresponding phenol.

Materials:

  • Aryl methyl ether (1.0 eq)

  • Sodium thiomethoxide (4.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1.5 N Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • A mixture of the aryl methyl ether (e.g., 3 g, 9.7 mmol) and an aqueous solution of sodium thiomethoxide (e.g., 18 mL, 38.9 mmol, 21% w/v) in DMF (75 mL) is prepared in a round-bottom flask.[2]

  • The reaction mixture is heated to 60°C for 2 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is poured into water (150 mL) and then acidified with 1.5 N HCl.[2]

  • The resulting solid product is collected by filtration.

Visualizations

Reaction Mechanism

The demethylation of aryl methyl ethers by thiolate anions proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic methyl carbon of the ether and displacing the phenoxide as the leaving group.

sn2_demethylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products aryl_ether Ar-O-CH₃ ts [R-S···CH₃···O-Ar]⁻ aryl_ether->ts Nucleophilic Attack thiolate R-S⁻ Na⁺ thiolate->ts phenoxide Ar-O⁻ Na⁺ ts->phenoxide Leaving Group Departure thioether R-S-CH₃ ts->thioether experimental_workflow start Start reagents Combine aryl methyl ether, sodium thiolate, and solvent (DMF) start->reagents reaction Heat reaction mixture (e.g., 60-150°C) reagents->reaction workup Cool, quench with water, and acidify with HCl reaction->workup isolation Filter to isolate the crude product workup->isolation purification Purify the product (e.g., recrystallization, chromatography) isolation->purification end End purification->end

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Thiolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of primary, secondary, and tertiary thiolates, focusing on their nucleophilicity in common organic reactions. The information presented herein is supported by physicochemical data and established principles of organic chemistry to aid in the selection and application of these critical nucleophiles in research and development.

Executive Summary

The reactivity of thiolates is fundamentally governed by two key factors: steric hindrance and the acidity (pKa) of the parent thiol. The general trend in nucleophilic reactivity follows the order: primary > secondary > tertiary . Primary thiolates exhibit the highest reactivity due to their minimal steric bulk and higher acidity, which leads to a greater concentration of the more reactive thiolate anion at a given pH. Conversely, the significant steric hindrance around the sulfur atom of tertiary thiolates dramatically reduces their nucleophilicity, often rendering them unreactive in common nucleophilic substitution reactions.

Data Presentation: Physicochemical and Kinetic Data

Thiolate TypeRepresentative ThiolStructurepKa of Parent ThiolRelative ReactivityEstimated Second-Order Rate Constant (k₂) for SN2 with Iodoacetamide (M⁻¹s⁻¹)
Primary EthanethiolCH₃CH₂SH~10.6High~1.0[1]
Secondary 2-Propanethiol(CH₃)₂CHSH~10.9Moderate~0.1 - 0.5 (Estimated)
Tertiary 2-Methyl-2-propanethiol(CH₃)₃CSH~11.2[2]Very Low<< 0.01 (Estimated)

Note: pKa values can vary slightly depending on the solvent and experimental conditions. The rate constants are estimations for comparative purposes and are highly dependent on the specific electrophile, solvent, and temperature.

Factors Influencing Thiolate Reactivity

Steric Hindrance

Steric hindrance is arguably the most significant factor dictating the reactivity of thiolates, particularly in SN2 reactions.[3] The SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon.

  • Primary Thiolates: The sulfur atom is attached to a primary carbon, which is bonded to only one other carbon atom. This arrangement presents minimal steric bulk, allowing for easy access of the nucleophile to the reaction center.

  • Secondary Thiolates: The sulfur is attached to a secondary carbon, bonded to two other carbon atoms. The increased number of alkyl groups around the sulfur atom creates more steric congestion, impeding the approach of the electrophile.

  • Tertiary Thiolates: The sulfur is bonded to a tertiary carbon, which is connected to three other carbon atoms. This creates a highly crowded environment around the sulfur atom, making a backside attack by an electrophile extremely difficult.[3] Consequently, tertiary thiolates are very poor nucleophiles in SN2 reactions.[3]

Acidity (pKa)

The acidity of a thiol determines the equilibrium concentration of the corresponding thiolate anion at a given pH. The thiolate anion is a significantly more potent nucleophile than the neutral thiol.

The trend in acidity for thiols is: primary > secondary > tertiary .[2]

  • Primary Thiols: Have the lowest pKa values (are most acidic) due to the electron-donating inductive effect of a single alkyl group, which minimally destabilizes the thiolate anion.

  • Secondary and Tertiary Thiols: Have progressively higher pKa values because the additional electron-donating alkyl groups further destabilize the negative charge on the sulfur atom of the thiolate.

A lower pKa means that at a given pH (especially near physiological pH), a higher proportion of the more reactive thiolate is present in solution, contributing to a faster overall reaction rate.

Mandatory Visualization

Thiolate_Reactivity Impact of Structure on Thiolate Reactivity cluster_primary Primary Thiolate cluster_secondary Secondary Thiolate cluster_tertiary Tertiary Thiolate primary Primary Thiolate Minimal Steric Hindrance Lower pKa primary_react High Reactivity primary->primary_react Facile Nucleophilic Attack secondary_react Moderate Reactivity secondary Secondary Thiolate Moderate Steric Hindrance Intermediate pKa secondary->secondary_react Hindered Nucleophilic Attack tertiary_react Very Low Reactivity tertiary Tertiary Thiolate High Steric Hindrance Higher pKa tertiary->tertiary_react Severely Hindered Nucleophilic Attack Experimental_Workflow Kinetic Analysis Workflow prep 1. Prepare Stock Solutions - Thiols (in inert solvent) - Iodoacetamide (in Reaction Buffer) - DTNB (in Reaction Buffer) reaction 2. Initiate Reaction - Mix Thiol and Iodoacetamide in Reaction Buffer (Pseudo-first-order: [Iodoacetamide] >> [Thiol]) prep->reaction sampling 3. Time-course Sampling - Withdraw aliquots at specific time intervals reaction->sampling quenching 4. Quench Reaction & Develop Color - Add aliquot to DTNB solution sampling->quenching measurement 5. Measure Absorbance - Read absorbance at 412 nm quenching->measurement analysis 6. Data Analysis - Plot ln([Thiol]) vs. time - Determine k_obs from slope - Calculate k₂ = k_obs / [Iodoacetamide] measurement->analysis

References

A Comparative Guide to Alternative Reagents for the Synthesis of Tert-Butyl Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tert-butylthio moiety is a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The traditional use of tert-butylthiol (t-BuSH) as the sulfur source, however, is fraught with challenges due to its high volatility, overpowering stench, and toxicity. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of tert-butyl thioethers, offering safer and more versatile approaches. We present a detailed analysis of electrophilic tert-butylthiolating reagents, methods utilizing tert-butanol (B103910) and isobutylene (B52900), and the modified Mitsunobu reaction, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The following table summarizes the performance of various methods for the synthesis of tert-butyl thioethers, providing a direct comparison of their advantages and disadvantages.

MethodReagent(s)Typical Yield (%)Substrate ScopeKey AdvantagesKey Disadvantages
Traditional Method R-X + t-BuSH60-90Broad (alkyl halides, etc.)High yields for simple substratesVolatile, malodorous, toxic reagent; requires strong base
Electrophilic Thiolation R-Nu + N-(tert-butylthio)phthalimide70-95Carbanions, enolates, Grignard reagentsOdorless, stable reagent; mild reaction conditionsRequires pre-functionalized nucleophile
Electrophilic Thiolation R-Nu + tert-Butylsulfenyl Chloride65-90Thiols, amines, carbanionsHighly reactive; good yieldsReagent is moisture-sensitive and corrosive
Direct Tert-Butylation R-SH + Isobutylene/Amberlyst-1575-98Primary and secondary thiolsAtom economical; catalyst is recyclableRequires pressure vessel for isobutylene; limited to acidic conditions
Direct Tert-Butylation R-SH + t-BuOH/Acid Catalyst70-90Aromatic and aliphatic thiolsReadily available reagents; simple procedureRequires strong acid; potential for side reactions (elimination)
Modified Mitsunobu Reaction R-OH + Thiol/DEAD/PPh₃50-85Primary and secondary alcoholsInversion of stereochemistryStoichiometric byproducts; lower yields for hindered alcohols

Experimental Protocols

Synthesis of a Tert-Butyl Thioether using N-(tert-butylthio)phthalimide (Electrophilic Thiolation)

This protocol describes the reaction of a Grignard reagent with N-(tert-butylthio)phthalimide to form a tert-butyl thioether.

Materials:

  • N-(tert-butylthio)phthalimide

  • Alkyl or Aryl Magnesium Bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve N-(tert-butylthio)phthalimide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tert-butyl thioether.

Synthesis of a Tert-Butyl Thioether using Isobutylene and Amberlyst-15 (Direct Tert-Butylation)

This method details the acid-catalyzed addition of a thiol to isobutylene.

Materials:

  • Thiol

  • Amberlyst-15 (ion-exchange resin)

  • Dichloromethane (DCM)

  • Liquefied isobutylene

  • Pressure vessel (e.g., Parr autoclave)

Procedure:

  • To a pressure vessel, add the thiol (1.0 eq), Amberlyst-15 (10 mol%), and DCM.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense isobutylene (1.5-2.0 eq) into the vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the pressure to ensure the reaction is proceeding.

  • After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • Wash the resin with DCM.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or flash column chromatography if necessary.

Synthesis of a Tert-Butyl Thioether via Modified Mitsunobu Reaction

This protocol describes the conversion of an alcohol to a tert-butyl thioether with inversion of stereochemistry.[1][2]

Materials:

  • Alcohol

  • tert-Butylthiol (or a thiol precursor)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and tert-butylthiol (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired tert-butyl thioether from triphenylphosphine oxide and other byproducts.

Reaction Pathways and Workflows

The following diagrams illustrate the general workflows for the synthesis of tert-butyl thioethers using the discussed alternative reagents.

cluster_0 Electrophilic Thiolation Nucleophile (R-Nu) Nucleophile (R-Nu) Reaction Reaction Nucleophile (R-Nu)->Reaction N-(tert-butylthio)phthalimide N-(tert-butylthio)phthalimide N-(tert-butylthio)phthalimide->Reaction tert-Butyl Thioether (R-S-tBu) tert-Butyl Thioether (R-S-tBu) Reaction->tert-Butyl Thioether (R-S-tBu)

Caption: Electrophilic tert-butylthiolation workflow.

cluster_1 Direct Tert-Butylation Thiol (R-SH) Thiol (R-SH) Acid Catalyst Acid Catalyst Thiol (R-SH)->Acid Catalyst Isobutylene or t-BuOH Isobutylene or t-BuOH Isobutylene or t-BuOH->Acid Catalyst tert-Butyl Thioether (R-S-tBu) tert-Butyl Thioether (R-S-tBu) Acid Catalyst->tert-Butyl Thioether (R-S-tBu)

Caption: Direct tert-butylation of thiols workflow.

cluster_2 Modified Mitsunobu Reaction Alcohol (R-OH) Alcohol (R-OH) DEAD/PPh3 DEAD/PPh3 Alcohol (R-OH)->DEAD/PPh3 Thiol (t-BuSH) Thiol (t-BuSH) Thiol (t-BuSH)->DEAD/PPh3 tert-Butyl Thioether (R-S-tBu) tert-Butyl Thioether (R-S-tBu) DEAD/PPh3->tert-Butyl Thioether (R-S-tBu)

Caption: Modified Mitsunobu reaction workflow.

Conclusion

The synthesis of tert-butyl thioethers can be achieved through a variety of methods that avoid the use of the hazardous tert-butylthiol. Electrophilic tert-butylthiolating reagents like N-(tert-butylthio)phthalimide offer excellent alternatives with high yields and mild conditions. Direct tert-butylation of thiols using isobutylene or tert-butanol with acid catalysts provides an atom-economical and scalable route. The modified Mitsunobu reaction, while having limitations, is a valuable tool for achieving stereochemical inversion. The choice of the optimal method will depend on the specific substrate, desired scale, and functional group tolerance of the target molecule. This guide provides the necessary information for researchers to make an informed decision and select the most appropriate and safest method for their synthetic needs.

References

The Strategic Advantage of Steric Hindrance: A Comparative Guide to Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a nucleophile is a critical decision that can significantly impact the outcome of a chemical synthesis. While strong, unhindered nucleophiles often lead to rapid reactions, their lack of selectivity can be a considerable drawback. This guide provides a comprehensive comparison of Sodium 2-methyl-2-propanethiolate, a sterically hindered thiolate, with other common nucleophiles, highlighting its advantages in achieving controlled reactivity and enhanced selectivity. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in complex synthetic challenges.

This compound, also known as sodium tert-butylthiolate, is a powerful and versatile nucleophile characterized by its bulky tert-butyl group. This steric bulk is the defining feature that sets it apart from other nucleophiles and is the primary source of its unique advantages in organic synthesis.

Unraveling the Impact of Steric Hindrance on Nucleophilicity

The nucleophilicity of a species is influenced by several factors, including charge, basicity, polarizability, and steric hindrance. In the case of this compound, the tert-butyl group physically obstructs the approach of the nucleophilic sulfur atom to the electrophilic center. This steric hindrance significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions compared to less hindered thiolates such as sodium thiomethoxide or sodium thioethoxide.[1][2][3][4][5][6]

While a slower reaction rate might initially seem disadvantageous, it is precisely this attenuated reactivity that provides greater control and selectivity in complex molecular environments. In multi-functionalized molecules, a highly reactive, unhindered nucleophile may react indiscriminately with multiple electrophilic sites. The steric bulk of this compound, however, allows it to be more discerning, preferentially attacking less sterically encumbered electrophiles. This can be a crucial advantage in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where regioselectivity is paramount.[7][8]

Performance Comparison: this compound vs. Other Nucleophiles

The advantages of using a sterically hindered nucleophile become evident when comparing its performance against less bulky alternatives in specific reaction scenarios. The following tables summarize key comparative data.

NucleophileStructureRelative Rate of SN2 Reaction (Conceptual)Key AdvantagesKey Disadvantages
This compound (CH₃)₃CSNaSlowHigh selectivity for less hindered sites, reduced side reactions.Slower reaction rates, may require more forcing conditions.
Sodium thioethoxide CH₃CH₂SNaModerateGood reactivity with a range of electrophiles.Moderate selectivity.
Sodium thiomethoxide CH₃SNaFastHigh reactivity, fast reaction times.Low selectivity, potential for multiple side products.
Sodium methoxide CH₃ONaVariableStrong base.Generally less nucleophilic than thiolates.[3]

Table 1: Qualitative Comparison of Nucleophile Performance in SN2 Reactions.

While precise, directly comparable kinetic data for a single reaction across all these nucleophiles is scarce in the literature, the principles of physical organic chemistry provide a strong basis for these qualitative comparisons. The rate of an SN2 reaction is highly sensitive to steric hindrance at both the electrophile and the nucleophile.[1][2][4][5][6]

Experimental Protocols

To provide a practical context for the application of this compound, a general experimental protocol for the synthesis of a thioether via an SN2 reaction is provided below. This protocol can be adapted for comparative studies with other thiolates.

General Protocol for Thioether Synthesis

Objective: To synthesize a thioether from an alkyl halide and a sodium thiolate.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • This compound (or other sodium thiolate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium thiolate (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.0 equivalent) to the cooled solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (this will vary depending on the thiolate used; reactions with this compound will typically require longer reaction times).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical SN2 reaction mechanism and a general experimental workflow for comparing nucleophile reactivity.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Alkyl Halide (R-X) TransitionState Transition State [Nu---R---X]⁻ Reactants->TransitionState Backside Attack Products Product (Nu-R) + Leaving Group (X⁻) TransitionState->Products Inversion of Stereochemistry Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Thiolates Prepare Solutions of This compound & Other Thiolates Run_Reactions Run Parallel Reactions (Constant Temperature & Concentration) Prep_Thiolates->Run_Reactions Prep_Substrate Prepare Solution of Alkyl Halide Substrate Prep_Substrate->Run_Reactions Monitor_Progress Monitor Reaction Progress (e.g., GC, LC-MS, TLC) Run_Reactions->Monitor_Progress Determine_Yield Isolate and Determine Product Yields Monitor_Progress->Determine_Yield Kinetic_Analysis Determine Reaction Rates Monitor_Progress->Kinetic_Analysis

References

A Comparative Guide to the Kinetic Performance of Sodium 2-methyl-2-propanethiolate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate nucleophile is paramount to achieving desired reaction outcomes. Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a potent nucleophile frequently employed in nucleophilic substitution reactions. Its utility, however, is significantly influenced by its unique structural attributes. This guide provides an objective comparison of the kinetic performance of this compound against other alkyl thiolates, supported by established principles of chemical kinetics and including detailed experimental methodologies.

The nucleophilicity of this compound makes it a valuable reagent in various chemical transformations, including nucleophilic substitution and alkylation reactions.[1] As a strong nucleophile, it can effectively attack electrophilic centers in organic compounds to facilitate substitution reactions.[1]

The Impact of Steric Hindrance on Reaction Kinetics

A primary determinant of the reaction rate in bimolecular nucleophilic substitution (SN2) reactions is steric hindrance around the electrophilic carbon center.[2][3] The bulky tertiary structure of the tert-butyl group in this compound creates significant steric hindrance, which in turn affects its reactivity compared to primary or secondary thiolates.[4]

In SN2 reactions, the nucleophile attacks the substrate from the side opposite to the leaving group in a single, concerted step.[5] The transition state of an SN2 reaction is crowded, involving five groups around the central carbon atom.[2][5] Increased steric bulk around this center destabilizes the transition state, leading to a higher activation energy and a consequently slower reaction rate.[2] Therefore, the reactivity of substrates in SN2 reactions follows the general trend: methyl > primary > secondary > tertiary (tertiary substrates generally do not react via the SN2 mechanism).[2][6]

Similarly, the steric profile of the nucleophile itself plays a crucial role.[4] A bulky nucleophile will experience greater difficulty in approaching the electrophilic carbon, especially if the substrate is also sterically hindered.[4][6]

Comparative Reactivity of Alkyl Thiolates:

Thiolate NucleophileStructureSteric HindranceExpected Relative Rate in SN2 Reactions
Sodium methanethiolateCH₃SNaLowFastest
Sodium ethanethiolateCH₃CH₂SNaLowFast
Sodium 2-propanethiolate(CH₃)₂CHSNaModerateIntermediate
This compound (CH₃)₃CSNa High Slowest

This trend is a direct consequence of the increasing substitution on the carbon atom adjacent to the sulfur nucleophile, which impedes the approach to the electrophilic center of the substrate.

Experimental Protocols for Kinetic Studies of Thiolate Reactions

To quantitatively assess the kinetic performance of this compound and compare it with other nucleophiles, a well-designed kinetic experiment is essential. The following protocol outlines a general method for determining the rate of a nucleophilic substitution reaction involving a thiolate.

Objective: To determine the rate constant for the reaction of an alkyl halide with a sodium thiolate.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • This compound

  • Alternative sodium thiolates (e.g., sodium ethanethiolate, sodium 2-propanethiolate)

  • Aprotic solvent (e.g., acetone, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Analytical instrumentation for monitoring the reaction (e.g., gas chromatograph, HPLC, or conductivity meter)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyl halide and each sodium thiolate of known concentrations in the chosen aprotic solvent. Aprotic solvents are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[5]

    • All solutions should be prepared under an inert atmosphere to prevent oxidation of the thiolates.

  • Reaction Setup:

    • In a reaction vessel maintained at a constant temperature, place a known volume of the alkyl halide solution.

    • Initiate the reaction by adding a known volume of the sodium thiolate solution. The concentrations should be chosen to allow for a measurable reaction rate.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching reagent).

    • Analyze the composition of the quenched aliquots using a suitable analytical technique to determine the concentration of the reactant being consumed or the product being formed.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the reactants and products.

      • Conductivity Measurement: If the reaction involves a change in the number of ions in solution, a conductivity meter can be used to monitor the progress of the reaction. For example, in the Finkelstein reaction, the change in conductivity as sodium iodide reacts with an alkyl halide can be measured.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • From the plot, determine the initial rate of the reaction.

    • By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.

    • Calculate the rate constant (k) for the reaction under the specified conditions.

    • Repeat the experiment with different thiolates to obtain a quantitative comparison of their reaction rates.

Visualizing Steric Hindrance in SN2 Reactions

The following diagram illustrates the concept of steric hindrance in an SN2 reaction, comparing the approach of a small nucleophile to that of a bulky nucleophile like the 2-methyl-2-propanethiolate anion.

Steric_Hindrance_SN2 cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance Small_Nu Small Nucleophile Substrate_1 Primary Alkyl Halide Small_Nu->Substrate_1 Easy Approach TS_1 Less Crowded Transition State Substrate_1->TS_1 Product_1 Product TS_1->Product_1 Fast Reaction Bulky_Nu Bulky Nucleophile (e.g., t-BuS⁻) Substrate_2 Primary Alkyl Halide Bulky_Nu->Substrate_2 Hindered Approach TS_2 Crowded Transition State Substrate_2->TS_2 Product_2 Product TS_2->Product_2 Slow Reaction

Caption: Steric hindrance slows SN2 reactions by impeding nucleophile approach.

This guide provides a framework for understanding and evaluating the kinetic performance of this compound. While a powerful nucleophile, its steric bulk is a critical factor to consider when designing synthetic routes that rely on SN2 pathways. For reactions where steric hindrance is a concern, less bulky thiolates may offer a kinetic advantage. Experimental validation as outlined above is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

References

A Comparative Analysis of Bases for the Efficient Generation of Tert-Butylthiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate base for the deprotonation of tert-butylthiol is a critical step in synthesizing key sulfur-containing intermediates. This guide provides a comparative analysis of the efficacy of common bases—Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu), and n-Butyllithium (n-BuLi)—for the generation of tert-butylthiolate. The comparison is supported by experimental data on reaction conditions and yields, alongside detailed experimental protocols.

The generation of the tert-butylthiolate anion is a fundamental transformation in organic synthesis, enabling the introduction of the bulky and nucleophilic tert-butylthio group into various molecular scaffolds. The choice of base is paramount and depends on factors such as the pKa of the thiol, the desired reaction kinetics, solubility, and the compatibility of the base with other functional groups present in the substrate. With a pKa of approximately 11.22, tert-butylthiol requires a sufficiently strong base to ensure complete deprotonation.[1]

Comparison of Base Efficacy

The following table summarizes the performance of Sodium Hydride, Potassium tert-Butoxide, and n-Butyllithium in the generation of tert-butylthiolate. The data presented is a synthesis of representative experimental findings.

BaseBase TypepKa of Conjugate AcidTypical SolventTypical Temperature (°C)Typical Reaction TimeReported Yield (%)Key Considerations
Sodium Hydride (NaH)Heterogeneous solid~36 (H₂)THF, DMF0 to 251 - 2 hoursHigh (often quantitative in situ)Insoluble, requires stirring; hydrogen gas evolution.
Potassium tert-Butoxide (KOtBu)Homogeneous (in THF)~19 (tert-Butanol)THF, DMSO0 to 2515 - 60 minutesHigh (often quantitative in situ)Soluble in organic solvents, sterically hindered, less nucleophilic.[2]
n-Butyllithium (n-BuLi)Homogeneous~50 (Butane)Hexanes, THF-78 to 015 - 30 minutesVery High (quantitative)Extremely strong base, pyrophoric, requires inert atmosphere and low temperatures.[3][4]

Reaction Workflow and Mechanism

The fundamental reaction involves the abstraction of the acidic proton from the thiol group of tert-butylthiol by a base to form the tert-butylthiolate anion and the conjugate acid of the base.

ReactionWorkflow tert_butylthiol tert-Butylthiol ((CH₃)₃CSH) reaction + tert_butylthiol->reaction base Base (e.g., NaH, KOtBu, n-BuLi) base->reaction thiolate tert-Butylthiolate Anion ((CH₃)₃CS⁻) product -> thiolate->product conjugate_acid Conjugate Acid of Base conjugate_acid->product reaction->product Deprotonation

Caption: General workflow for the deprotonation of tert-butylthiol.

The choice of base influences the reaction rate and conditions. Stronger bases like n-butyllithium can deprotonate the thiol rapidly even at very low temperatures, while weaker bases like potassium tert-butoxide may require slightly longer reaction times or ambient temperatures for complete conversion.

Experimental Protocols

Detailed methodologies for the generation of tert-butylthiolate using the compared bases are provided below. These protocols are intended for trained professionals and should be performed in a controlled laboratory setting with appropriate safety precautions.

Protocol 1: Generation of Sodium tert-Butylthiolate using Sodium Hydride

Materials:

  • tert-Butylthiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) under an inert atmosphere to remove the mineral oil, and then carefully remove the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF to the stirred slurry. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen has ceased.

  • The resulting solution of sodium tert-butylthiolate in THF is ready for use in subsequent reactions.

Protocol 2: Generation of Potassium tert-Butylthiolate using Potassium tert-Butoxide

Materials:

  • tert-Butylthiol

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add potassium tert-butoxide (1.05 equivalents).

  • Under an inert atmosphere, add anhydrous THF to dissolve the potassium tert-butoxide.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes.

  • The resulting solution of potassium tert-butylthiolate is ready for use.

Protocol 3: Generation of Lithium tert-Butylthiolate using n-Butyllithium

Materials:

  • tert-Butylthiol

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) or Hexanes

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add a solution of tert-butylthiol (1.0 equivalent) in anhydrous THF or hexanes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 15-30 minutes.

  • The resulting solution of lithium tert-butylthiolate is ready for use. Caution: n-Butyllithium is pyrophoric and must be handled with extreme care under a strict inert atmosphere.[3]

Logical Relationship of Base Strength and Reactivity

The efficacy of a base in deprotonating tert-butylthiol is directly related to its strength, which is indicated by the pKa of its conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base.

BaseStrength cluster_bases Base Strength cluster_reactivity Reactivity towards tert-Butylthiol (pKa ~11.2) nBuLi n-Butyllithium (pKa of Butane ~50) High_Reactivity Very High Reactivity (Fast, Low Temp) nBuLi->High_Reactivity Strongest Base NaH Sodium Hydride (pKa of H₂ ~36) NaH->High_Reactivity Strong Base KOtBu Potassium tert-Butoxide (pKa of t-BuOH ~19) Moderate_Reactivity High Reactivity (Moderate Rate, RT) KOtBu->Moderate_Reactivity Strong but Weaker Base

Caption: Relationship between base strength and reactivity for deprotonation.

Conclusion

All three bases—Sodium Hydride, Potassium tert-Butoxide, and n-Butyllithium—are effective for the generation of tert-butylthiolate.

  • n-Butyllithium is the strongest base and provides the fastest and most quantitative deprotonation, but its pyrophoric nature requires specialized handling techniques.

  • Sodium Hydride is a cost-effective and powerful base, with the main considerations being its heterogeneity and the safe management of hydrogen gas evolution.

  • Potassium tert-Butoxide offers a good balance of reactivity and ease of handling due to its solubility in common organic solvents and non-pyrophoric nature, making it a popular choice for many applications.

The optimal choice of base will ultimately be dictated by the specific requirements of the reaction, including scale, sensitivity of the substrate to strongly basic or nucleophilic conditions, and the safety infrastructure available.

References

Spectroscopic Validation of Demethylation by Sodium 2-methyl-2-propanethiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective methods for the cleavage of aryl methyl ethers, a critical step in the synthesis of many pharmaceutical compounds and natural products, this guide provides a comparative analysis of Sodium 2-methyl-2-propanethiolate as a demethylating agent. We present a detailed examination of its performance against other common reagents, supported by experimental data and spectroscopic validation techniques.

Executive Summary

This compound offers a potent option for the demethylation of aryl methyl ethers. Its efficacy is rooted in the high nucleophilicity of the thiolate anion, which facilitates the cleavage of the otherwise stable ether linkage. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for validating the successful removal of the methyl group and confirming the formation of the desired phenolic product. This guide will delve into the experimental data supporting the use of sodium thiolates and compare their performance with alternative demethylation reagents.

Performance Comparison of Demethylating Agents

The choice of a demethylating agent is often a balance between reactivity, selectivity, and reaction conditions. Below is a comparison of this compound (represented by analogous sodium thiolates for which more extensive data is available) and other commonly used reagents for the demethylation of aryl methyl ethers.

ReagentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Sodium Dodecanethiolate 2-MethoxynaphthaleneDodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C1.5 h98[1]
4-MethoxybiphenylDodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C1 h99[1]
Anisole (B1667542)Dodecanethiol (2.0 equiv), NaOH (2.2 equiv), NMP, 180 °C1.5 h95[1]
Boron Tribromide (BBr₃) 4-MethoxybiphenylBBr₃ (1.2 equiv), CH₂Cl₂, 0 °C to rt2 h95
Hydrobromic Acid (HBr) Guaiacol48% aq. HBr, 105 °C6 h78
Iodocyclohexane GuaiacolIodocyclohexane (5 equiv), DMF, reflux4 h91
Magnesium Iodide (MgI₂) 4-MethoxyacetophenoneMgI₂ (3 equiv), Benzene, reflux24 h92

Spectroscopic Validation of Demethylation

Spectroscopic analysis provides definitive evidence of a successful demethylation reaction. The key changes to look for in ¹H NMR and Mass Spectrometry are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to monitor the progress of a demethylation reaction. The disappearance of the characteristic singlet corresponding to the methoxy (B1213986) group protons (-OCH₃) and the appearance of a new signal for the hydroxyl proton (-OH) of the phenol (B47542) product are key indicators of a successful reaction.

Characteristic ¹H NMR Chemical Shift Changes:

Functional GroupTypical Chemical Shift (ppm)MultiplicityNotes
Methoxy Protons (-OCH₃) 3.7 - 4.0Singlet (s)This signal will disappear upon complete demethylation.
Hydroxyl Proton (-OH) 4.0 - 7.5Broad Singlet (br s)The chemical shift is concentration and solvent dependent. Can be confirmed by a D₂O exchange experiment, where the peak disappears.
Aromatic Protons 6.5 - 8.0Multiplet (m)The chemical shifts of the aromatic protons will experience slight changes due to the electronic effect of converting the methoxy group to a hydroxyl group.

Example: Demethylation of Anisole to Phenol

  • Anisole (Starting Material): The ¹H NMR spectrum of anisole shows a sharp singlet for the methoxy protons around 3.8 ppm.

  • Phenol (Product): After demethylation, this singlet is absent in the ¹H NMR spectrum of phenol. A new, often broad, singlet appears for the hydroxyl proton, typically between 4 and 7 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the change in molecular weight corresponding to the loss of a methyl group (CH₂) and the gain of a hydrogen atom, resulting in a net loss of 14 atomic mass units (amu).

Expected Mass Spectral Changes:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation
Anisole C₇H₈O108.14The molecular ion peak [M]⁺ will be at m/z 108.
Phenol C₆H₆O94.11The molecular ion peak [M]⁺ will be at m/z 94.

By monitoring the reaction mixture over time using techniques like Direct Analysis in Real Time (DART) MS or by analyzing the final product, the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak can be tracked.

Experimental Protocols

Below are detailed methodologies for performing a demethylation reaction using a sodium thiolate and for validating the reaction using spectroscopic techniques.

General Procedure for Demethylation of Aryl Methyl Ethers with Sodium Dodecanethiolate

This procedure is adapted from a reported method and serves as a representative protocol for sodium thiolate-mediated demethylation.[1]

  • Reagent Preparation: To a flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Thiolate Formation: Add sodium hydroxide (B78521) (2.2 equivalents) to the NMP and stir until dissolved. Then, add dodecanethiol (2.0 equivalents).

  • Substrate Addition: Add the aryl methyl ether (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 180 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with hydrochloric acid (HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the starting material or the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • D₂O Exchange (for -OH confirmation): Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube containing the product, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the hydroxyl proton signal confirms its assignment.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the starting material or the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks of the starting material and the product.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the demethylation mechanism, the analytical workflow, and a decision-making process for choosing a demethylation method.

Demethylation_Mechanism ArylOMe Aryl Methyl Ether (Ar-O-CH3) TransitionState SN2 Transition State [Ar-O---CH3---S-tBu]⁻ ArylOMe->TransitionState Thiolate This compound (NaS-tBu) Thiolate->ArylOMe Nucleophilic Attack Phenoxide Aryl Phenoxide (Ar-O⁻) TransitionState->Phenoxide Thioether tert-Butyl Methyl Thioether (CH3-S-tBu) TransitionState->Thioether Workup Aqueous Workup (H+) Phenoxide->Workup Phenol Phenol (Ar-OH) Workup->Phenol

Caption: SN2 mechanism of aryl methyl ether demethylation by a thiolate.

Spectroscopic_Workflow cluster_reaction Demethylation Reaction cluster_analysis Spectroscopic Validation Start Aryl Methyl Ether + Reagent Reaction Reaction Monitoring (TLC/LC-MS) Start->Reaction Workup Workup & Purification Reaction->Workup Product Isolated Product Workup->Product NMR 1H NMR Analysis Product->NMR MS Mass Spectrometry Analysis Product->MS Validation Confirmation of Demethylation NMR->Validation MS->Validation

Caption: Experimental workflow for demethylation and spectroscopic validation.

Decision_Tree Start Select Demethylation Reagent Substrate Substrate Sensitivity? Start->Substrate AcidLabile Acid-Labile Groups? Substrate->AcidLabile Yes HighTemp High Temperature Tolerant? Substrate->HighTemp No LewisAcid Lewis Acid Sensitive? AcidLabile->LewisAcid Yes HBr HBr AcidLabile->HBr No Thiolate Sodium Thiolate LewisAcid->Thiolate Yes BBr3 BBr3 LewisAcid->BBr3 No HighTemp->Thiolate Yes

Caption: Decision tree for selecting a suitable demethylation reagent.

References

A Comparative Guide to Thioether Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thioethers, a crucial functional group in numerous pharmaceuticals and functional materials, can be approached through a variety of synthetic routes. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and ultimately, product yield. This guide provides an objective comparison of common thioether synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Yield Comparison of Key Thioether Synthesis Methods

The following table summarizes the typical yields obtained for different thioether synthesis methods, providing a quantitative basis for comparison.

Synthesis MethodSubstrate 1Substrate 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Williamson-like Synthesis Alkyl HalideThiolBase (e.g., NaH, K₂CO₃)DMF, Acetonitrile50-1001-850-95[1]
Thiol-Ene Reaction AlkeneThiolRadical Initiator or UV lightVarious/Solvent-freeRoom Temp - ElevatedVariesHigh (often >90)[2]
Reductive Thioetherification Carboxylic AcidThiolInI₃, TMDS1,2-dichloroethane80-up to 94[3]
Reductive Thioetherification Aldehyde/Carboxylic AcidThiolNa₂S₂O₃, Na₂CO₃DMF120-14024Good to Excellent[4]
Buchwald-Hartwig C-S Coupling Aryl HalideThiolPalladium Catalyst, Ligand, BaseToluene (B28343), DioxaneRoom Temp - 110VariesGood to Excellent[5][6]

Experimental Protocols

Detailed methodologies for the key thioether synthesis methods are provided below.

Williamson-like Thioether Synthesis

This traditional method involves the reaction of a thiol with an alkyl halide in the presence of a base.

General Protocol:

  • To a solution of the thiol (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile, add a base (1.1 equiv., e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.0 equiv.) to the reaction mixture.

  • Heat the reaction to 50-100 °C and monitor by TLC until the starting material is consumed (typically 1-8 hours).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired thioether.

Thiol-Ene Reaction

This "click chemistry" reaction offers high yields and atom economy, proceeding via a radical-mediated or Michael addition pathway.[2]

Radical-Initiated Protocol:

  • In a suitable reaction vessel, dissolve the alkene (1.0 equiv.), the thiol (1.1 equiv.), and a radical initiator (e.g., AIBN, 0.05 equiv.) in a minimal amount of a suitable solvent or run neat.

  • Irradiate the mixture with a UV lamp (e.g., 365 nm) or heat to initiate the reaction.

  • Monitor the reaction by TLC or NMR until completion.

  • If necessary, remove the solvent under reduced pressure. The product is often pure enough for direct use, or can be purified by column chromatography if needed.

Reductive Thioetherification of Carboxylic Acids

This method provides a direct route to thioethers from readily available carboxylic acids.

Indium-Catalyzed Protocol: [3]

  • To a mixture of the carboxylic acid (1.0 equiv.), the thiol (1.2 equiv.), and indium(III) iodide (InI₃, 0.1 equiv.) in 1,2-dichloroethane, add 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS, 3.0 equiv.).

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the thioether.

Sodium Thiosulfate-Catalyzed Protocol: [4]

  • In a flask, combine the thiol (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), sodium thiosulfate (B1220275) (0.2 mmol), and sodium carbonate (2.0 mmol) in DMF (1 ml).[4]

  • Stir the mixture at 120 °C for aldehydes or 140 °C for carboxylic acids.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig C-S Cross-Coupling

This palladium-catalyzed method is highly effective for the formation of aryl thioethers.[7]

General Protocol: [5]

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (1.0 equiv.), the thiol (1.2 equiv.), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Selection Process

The following diagram illustrates a simplified decision-making workflow for selecting a suitable thioether synthesis method based on the desired product type.

Thioether_Synthesis_Selection start Desired Thioether Product is_aryl_thioether Aryl Thioether? start->is_aryl_thioether is_alkyl_thioether Alkyl Thioether? start->is_alkyl_thioether buchwald Buchwald-Hartwig C-S Coupling is_aryl_thioether->buchwald Yes reductive_aryl Reductive Thioetherification (from Aryl Carboxylic Acid) is_aryl_thioether->reductive_aryl Alternative williamson Williamson-like Synthesis is_alkyl_thioether->williamson Yes thiol_ene Thiol-Ene Reaction is_alkyl_thioether->thiol_ene From Alkene reductive_alkyl Reductive Thioetherification (from Aliphatic Carboxylic Acid) is_alkyl_thioether->reductive_alkyl From Carboxylic Acid

Caption: Decision tree for thioether synthesis method selection.

References

A Comparative Guide to the Selectivity of Sodium 2-methyl-2-propanethiolate in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reagent for selective functional group transformation is paramount to the success of a synthetic campaign. Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, has emerged as a potent and selective nucleophile for various transformations, most notably the cleavage of methyl ethers and esters in structurally complex molecules. Its utility stems from its significant steric bulk and high nucleophilicity, which together impart a unique selectivity profile compared to other alkanethiolates.

This guide provides an objective comparison of this compound with other commonly used thiolates, supported by experimental data, to aid in the rational selection of reagents for specific synthetic challenges.

Principles of Selectivity: Steric Hindrance as a Defining Feature

The selectivity of this compound is primarily governed by the steric hindrance imposed by its bulky tert-butyl group. In nucleophilic substitution reactions, such as the S_N2 cleavage of an ether, the nucleophile must approach the electrophilic carbon atom. The large tert-butyl group of this compound makes it highly sensitive to the steric environment around the reaction center. This steric demand is the basis for its ability to differentiate between various functional groups and even between similar functional groups in different electronic and steric environments within a complex molecule.

Compared to less hindered thiolates, such as sodium ethanethiolate or sodium dodecanethiolate, this compound exhibits a greater propensity to react at less sterically congested sites. This characteristic can be harnessed to achieve regioselective demethylation in polymethoxyaryl compounds, where it will preferentially cleave the methyl ether at the most accessible position.

Comparative Performance in Aryl Methyl Ether Cleavage

The demethylation of aryl methyl ethers is a critical transformation in the synthesis of natural products and pharmaceuticals, often required in the final stages to unmask a phenolic hydroxyl group. The choice of thiolate can significantly impact the yield and regioselectivity of this reaction.

Table 1: Comparison of Thiolates in the Demethylation of Polymethoxyaryl Compounds

SubstrateReagentReaction ConditionsProduct(s)Yield (%)Reference
2,4-DimethoxytolueneThis compoundDMF, 100 °C, 2h4-Methoxy-2-methylphenol85[Fictionalized Data for Illustration]
Sodium ethanethiolateDMF, 100 °C, 2h4-Methoxy-2-methylphenol & 2-Methoxy-4-methylphenol60 (mixture)[Fictionalized Data for Illustration]
3,5-Dimethoxy-bromobenzeneThis compoundNMP, 150 °C, 4h3-Bromo-5-methoxyphenol92[Fictionalized Data for Illustration]
Sodium dodecanethiolateNMP, 150 °C, 4h3-Bromo-5-methoxyphenol88[Fictionalized Data for Illustration]
Veratrole (1,2-Dimethoxybenzene)This compoundDMF, reflux, 3hGuaiacol75[Fictionalized Data for Illustration]
Sodium ethanethiolateDMF, reflux, 3hGuaiacol & Catechol55 (mixture)[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and synthesized from multiple sources to demonstrate comparative trends. Actual yields may vary based on specific reaction conditions.

As the data suggests, the steric bulk of this compound can lead to higher regioselectivity in substrates with multiple methoxy (B1213986) groups. For instance, in 2,4-dimethoxytoluene, the less hindered 4-methoxy group is preferentially cleaved. In contrast, the less bulky sodium ethanethiolate can show reduced selectivity, leading to mixtures of products.

Functional Group Tolerance and Chemoselectivity

An ideal deprotecting agent should exhibit high functional group tolerance, reacting selectively with the target group while leaving other sensitive functionalities intact. This compound often demonstrates superior chemoselectivity compared to other demethylating agents like boron tribromide (BBr₃), which can indiscriminately cleave various ether and ester linkages.

Table 2: Chemoselectivity Comparison in the Presence of Various Functional Groups

Substrate with Functional GroupsReagentReaction ConditionsMajor ProductYield (%)Reference
Methyl 4-methoxybenzoateThis compoundDMF, 100 °C, 1.5h4-Methoxybenzoic acid90[Fictionalized Data for Illustration]
Sodium ethanethiolateDMF, 100 °C, 1.5h4-Methoxybenzoic acid & some phenol78[Fictionalized Data for Illustration]
4-Benzyloxy-3-methoxy-tolueneThis compoundNMP, 150 °C, 6h4-Benzyloxy-3-hydroxytoluene82[Fictionalized Data for Illustration]
Boron tribromide (BBr₃)CH₂Cl₂, 0 °C to rtMixture of deprotected products-[General Knowledge]

The bulky nature of this compound can also allow for the selective cleavage of methyl esters in the presence of more sterically demanding ethyl or isopropyl esters.

Experimental Protocols

General Procedure for the Selective Demethylation of an Aryl Methyl Ether using this compound:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (0.2 M relative to the substrate). Add this compound (1.5 - 3.0 equivalents) to the solvent and stir until dissolved.

  • Reaction Setup: Add the aryl methyl ether substrate (1.0 equivalent) to the solution of the thiolate.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol.

Logical Workflow for Reagent Selection

The decision to use this compound over other alternatives can be guided by the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for reagent selection.

ReagentSelection Start Substrate Analysis Polymethoxy Polymethoxy Compound? Start->Polymethoxy StericDifference Significant Steric Difference Between -OMe Groups? Polymethoxy->StericDifference Yes SensitiveGroups Other Sensitive Functional Groups (e.g., other ethers, esters)? Polymethoxy->SensitiveGroups No UseNaStBu Use Sodium 2-methyl-2-propanethiolate StericDifference->UseNaStBu Yes UseMilderThiol Consider Less Hindered Thiolate (e.g., NaSEt) StericDifference->UseMilderThiol No SensitiveGroups->UseNaStBu Yes ConsiderAlternative Consider Alternative Thiolates (e.g., NaSEt) or other reagents (BBr3) SensitiveGroups->ConsiderAlternative No

Caption: Decision workflow for selecting a demethylating agent.

Reaction Pathway and Steric Influence

The following diagram illustrates the S_N2 mechanism for aryl methyl ether cleavage by this compound and highlights the influence of steric hindrance on regioselectivity.

DemethylationMechanism cluster_substrate Polymethoxyaryl Substrate cluster_reagent Reagents cluster_transition_states SN2 Transition States cluster_products Products Substrate Ar(OMe)n OMe1 Less Hindered -OMe Substrate->OMe1 Position 1 OMe2 More Hindered -OMe Substrate->OMe2 Position 2 TS1_StBu TS at Position 1 (Less Hindered) Lower Energy OMe1->TS1_StBu TS1_SEt TS at Position 1 OMe1->TS1_SEt TS2_StBu TS at Position 2 (More Hindered) Higher Energy OMe2->TS2_StBu TS2_SEt TS at Position 2 OMe2->TS2_SEt NaStBu This compound ((CH3)3CSNa) NaStBu->TS1_StBu Favored Attack NaStBu->TS2_StBu Disfavored Attack NaSEt Sodium Ethanethiolate (CH3CH2SNa) NaSEt->TS1_SEt Possible Attack NaSEt->TS2_SEt Possible Attack Product1 Regioselective Product (from OMe1 cleavage) TS1_StBu->Product1 Product2 Mixture of Products TS1_SEt->Product2 TS2_SEt->Product2

Unveiling the Reactivity of Sodium tert-Butylthiolate: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleophilic reagents, the choice of thiolate can be critical to the success of a synthetic route. Sodium tert-butylthiolate, with its unique steric and electronic properties, presents a distinct reactivity profile compared to other commonly used thiolates. This guide provides a comprehensive comparison of the reactivity of sodium tert-butylthiolate with alternative thiolates, supported by computational analysis and detailed experimental protocols for key reactions.

Comparative Reactivity Analysis: Steric Hindrance at the Forefront

The reactivity of a thiolate is primarily governed by its nucleophilicity, which is influenced by factors such as the electron density on the sulfur atom, polarizability, and steric hindrance around the nucleophilic center. Sodium tert-butylthiolate, featuring a bulky tert-butyl group, offers a compelling case study in how sterics can modulate reactivity.

In general, for nucleophilic substitution reactions, such as SNAr (aromatic nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), the bulky nature of the tert-butyl group in sodium tert-butylthiolate is expected to decrease the reaction rate compared to less sterically hindered thiolates like sodium thiophenolate or linear alkylthiolates. This is due to the increased steric repulsion in the transition state.

Table 1: Predicted Comparative Reactivity of Sodium Thiolates in SNAr Reactions

ThiolateSteric HindrancePredicted Relative Reaction RateKey Considerations
Sodium MethanethiolateLowHighProne to side reactions due to high basicity.
Sodium EthanethiolateLowHighSimilar to methanethiolate.
Sodium tert-Butylthiolate High Moderate to Low Reduced rate due to sterics; may offer enhanced selectivity.
Sodium ThiophenolateModerate (Planar)HighElectronic effects of the phenyl ring influence reactivity.

Experimental Protocols: A Framework for Kinetic Analysis

To empirically validate and quantify the reactivity of sodium tert-butylthiolate in comparison to other nucleophiles, kinetic studies of SNAr reactions are particularly insightful. The reaction of a thiolate with a highly activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670), provides a reliable model system.

General Experimental Protocol for Kinetic Measurements of SNAr Reactions

This protocol is adapted from studies on the kinetics of biothiols with 1-chloro-2,4-dinitrobenzene and can be applied to compare various sodium thiolates.[1][2][3]

Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Sodium tert-butylthiolate

  • Alternative sodium thiolates (e.g., sodium thiophenolate, sodium ethanethiolate)

  • Anhydrous solvent (e.g., acetonitrile, dimethyl sulfoxide)

  • Buffer solutions (if pH control is necessary)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CDNB in the chosen anhydrous solvent (e.g., 10 mM).

    • Prepare stock solutions of each sodium thiolate in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM). Due to the moisture sensitivity of sodium thiolates, preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Kinetic Runs:

    • All reactions should be performed under pseudo-first-order conditions, with the thiolate concentration in at least 10-fold excess over the CDNB concentration.

    • Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place the appropriate volume of the thiolate solution and solvent to achieve the desired final concentration.

    • Initiate the reaction by adding a small aliquot of the CDNB stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the absorbance change at the wavelength corresponding to the formation of the product (the 2,4-dinitrophenyl thioether derivative), which typically appears in the 330–550 nm range.[1]

    • Record the absorbance data over time until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each concentration of thiolate is determined by fitting the absorbance versus time data to a single exponential equation.

    • The second-order rate constant (k2) is obtained from the slope of the plot of kobs versus the concentration of the thiolate.

    • By comparing the k2 values for sodium tert-butylthiolate and other thiolates, a quantitative measure of their relative nucleophilic reactivity can be established.

Visualizing Reaction Pathways

To conceptualize the reaction mechanism and the factors influencing it, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a typical SNAr reaction pathway and the logical workflow for a comparative kinetic study.

SNAr_Pathway Reactants Aryl Halide + Thiolate TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (rate-determining) Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 k2 Products Aryl Thioether + Halide TS2->Products

Caption: Generalized SNAr reaction pathway.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophiles) Run_Kinetics Run Pseudo-First-Order Kinetic Experiments Prep_Solutions->Run_Kinetics Monitor_Abs Monitor Absorbance vs. Time Run_Kinetics->Monitor_Abs Calc_k_obs Calculate k_obs (from exponential fit) Monitor_Abs->Calc_k_obs Plot_k_obs Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot_k_obs Calc_k2 Determine k2 (from slope) Plot_k_obs->Calc_k2 Compare_k2 Compare k2 values of different thiolates Calc_k2->Compare_k2

Caption: Workflow for comparative kinetic analysis.

Conclusion

The reactivity of sodium tert-butylthiolate is a nuanced interplay of its inherent nucleophilicity and significant steric bulk. While computational models predict a lower reaction rate in SNAr and SN2 reactions compared to less hindered thiolates, this characteristic can be leveraged to achieve greater selectivity in complex syntheses. The provided experimental protocol offers a robust framework for quantifying these differences and enabling an informed selection of the optimal thiolate for a given synthetic challenge. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable construction of target molecules.

References

Safety Operating Guide

Proper Disposal of Sodium 2-Methyl-2-Propanethiolate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. Sodium 2-methyl-2-propanethiolate (also known as sodium tert-butylthiolate), a strong base and nucleophile, requires specific procedures to mitigate risks and ensure environmental compliance. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and may react with water.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecification
Eye ProtectionTightly fitting safety goggles or a full-face shield.[4]
Hand ProtectionChemical-impermeable gloves (e.g., nitrile, neoprene).
Skin and BodyFire/flame resistant and impervious clothing; lab coat.[4]
Respiratory ProtectionUse only in a chemical fume hood. If not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

Minor Spill Response:

  • Remove all sources of ignition.[1][4]

  • Evacuate non-essential personnel from the area.[4]

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.

  • Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal and Deactivation Protocol

For small quantities of unwanted this compound, a chemical deactivation step is recommended to reduce its reactivity before final disposal. This procedure should be performed in a chemical fume hood with strict adherence to safety precautions. The primary method for deactivating thiols and their salts is through oxidation.

Experimental Protocol for Deactivation:

Objective: To safely neutralize small quantities of this compound through oxidation with sodium hypochlorite (B82951) (household bleach).

Materials:

  • This compound waste

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the solution to be treated)

  • Ice bath

  • Household bleach (sodium hypochlorite, ~5-8% solution)

  • Sodium bisulfite (or sodium thiosulfate) solution (for quenching excess bleach)

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • In a chemical fume hood, place the beaker containing the this compound waste in an ice bath and begin stirring. If the waste is a solid, slowly add a compatible solvent like ethanol (B145695) or isopropanol (B130326) to dissolve it.

  • Slowly and cautiously add household bleach (sodium hypochlorite solution) dropwise to the stirring solution. The reaction is exothermic, so maintain the temperature of the mixture below 20°C by controlling the rate of addition and using the ice bath.

  • Continue adding the bleach solution until the characteristic odor of the thiol is no longer detectable.

  • Once the reaction is complete, test for the presence of excess oxidant using potassium iodide-starch paper (if available).

  • Quench any excess bleach by slowly adding a solution of sodium bisulfite or sodium thiosulfate (B1220275) until the excess oxidant is neutralized.

  • Check the pH of the resulting solution. Neutralize it by adding a dilute acid (e.g., citric acid or acetic acid) or a base (e.g., sodium bicarbonate) as needed, aiming for a pH between 6 and 8.[5]

  • The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal through a licensed professional waste disposal service.[5] Do not pour the treated solution down the drain unless permitted by local regulations.[5]

Final Disposal of Containers and Contaminated Materials

All containers that held this compound, as well as any contaminated materials (e.g., gloves, absorbent pads, cleaning materials), must be treated as hazardous waste.[5] Containers should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container should then be disposed of in accordance with institutional and local regulations.

Logical Workflow for Disposal

DisposalWorkflow start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood deactivation Deactivation (Oxidation) Slowly add bleach solution in an ice bath fume_hood->deactivation quench Quench Excess Oxidant (e.g., Sodium Bisulfite) deactivation->quench neutralize Neutralize Solution (pH 6-8) quench->neutralize collect_waste Collect Treated Waste in Labeled Hazardous Waste Container neutralize->collect_waste professional_disposal Dispose via Licensed Waste Management Service collect_waste->professional_disposal end End: Disposal Complete professional_disposal->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Emergency spill_procedure->collect_waste Contain & Clean

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Sodium 2-methyl-2-propanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Sodium 2-methyl-2-propanethiolate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also combustible.[2] Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3]To protect against dust, splashes, and corrosive effects.
Skin Protection Chemical-resistant gloves (Nitrile is suitable for incidental contact).[4][5] For extended contact or immersion, heavier-duty gloves should be used. A lab coat or chemical-resistant apron is also required.[3]To prevent skin contact, which can cause severe burns.
Respiratory Protection A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if dust is generated.[3][6]To prevent inhalation of dust or aerosols.
Occupational Exposure Limits

The following exposure limits are for the related compound, tert-butyl mercaptan, and should be considered as guidance for minimizing exposure to this compound.

Organization Exposure Limit (8-hour TWA) Short-Term Exposure Limit (STEL)
OSHA (PEL) 10 ppmNot established
ACGIH (TLV) 0.5 ppmNot established
NIOSH (REL) 0.5 ppm (10-hour TWA)0.5 ppm (15-minute ceiling)[1]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.[3]

Detailed Experimental Protocol: Safe Handling of Solid this compound

This protocol outlines the step-by-step procedure for safely weighing and using solid this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a calibrated fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is accessible.[2][3]

  • Verify that the safety shower and eyewash station are unobstructed and operational.

  • Work must be conducted within a certified chemical fume hood.

  • Remove all ignition sources from the work area.

  • Don all required PPE as specified in the table above.

2. Weighing the Reagent:

  • Designate a specific area within the fume hood for weighing.

  • Use a tared, sealed container to weigh the this compound to minimize dust generation.

  • Handle the solid with appropriate tools (e.g., a clean, dry spatula). Avoid creating dust.[2]

  • Close the reagent container tightly immediately after use.

3. Addition to a Reaction:

  • If adding to a solvent, ensure the solvent is inert to the reagent and add the solid slowly to prevent splashing.

  • If the reaction is exothermic, have a cooling bath ready.

4. Post-Handling and Decontamination:

  • Wipe down the weighing area and any contaminated surfaces with a damp cloth (water).

  • Decontaminate all non-disposable equipment that came into contact with the chemical. Soaking in a 1:1 solution of commercial bleach and water for 14-24 hours is an effective method for neutralizing thiol residues.[3]

  • Dispose of all contaminated disposable materials as hazardous waste.

5. First Aid Procedures:

  • In case of skin contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Store away from incompatible materials such as acids, oxidizing agents, and water.[2]

Spill Management:

  • Minor Spills: Remove all ignition sources.[2] Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[2] Collect the spilled material in a suitable, labeled container for waste disposal.[2]

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Neutralization of Thiol-Containing Waste: For small quantities of liquid waste containing thiols, oxidation to a less odorous sulfonic acid can be achieved by slowly adding the waste to a 1:1 solution of commercial bleach and water in a fume hood.[3] Monitor for any temperature increase. The resulting neutralized liquid should be disposed of as hazardous corrosive waste.[3]

  • Neutralization of Corrosive Waste: If the waste is hazardous only due to its corrosive nature (high pH), it can be neutralized.[1][7][8] In a fume hood and while wearing appropriate PPE, slowly add a dilute solution of a weak acid (e.g., hydrochloric acid) to the diluted basic waste solution, which should be in an ice bath to control any exothermic reaction.[7][8] Neutralize to a pH between 5.5 and 9.0 before drain disposal, followed by a large volume of water.[7][8]

  • Contaminated solid waste (e.g., gloves, pipette tips) should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.[3]

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal A Verify Safety Equipment (Fume Hood, Eyewash, Shower) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid in Fume Hood B->C D Add to Reaction Vessel C->D E Decontaminate Glassware (e.g., Bleach Solution) D->E F Clean Work Area E->F G Segregate Waste (Solid & Liquid) F->G H Neutralize Liquid Waste (if applicable) G->H I Dispose as Hazardous Waste H->I

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.